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  • Product: N'-acetyl-2-chloro-5-nitrobenzohydrazide
  • CAS: 244167-73-5

Core Science & Biosynthesis

Foundational

"synthesis and characterization of N'-acetyl-2-chloro-5-nitrobenzohydrazide"

An In-depth Technical Guide to the Synthesis and Characterization of N'-acetyl-2-chloro-5-nitrobenzohydrazide For: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, technica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of N'-acetyl-2-chloro-5-nitrobenzohydrazide

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded walkthrough for the synthesis and detailed characterization of N'-acetyl-2-chloro-5-nitrobenzohydrazide. As a Senior Application Scientist, the following narrative is structured not as a rigid protocol, but as a logical journey through the synthesis strategy, the rationale behind experimental choices, and the self-validating system of analytical characterization required to ensure the integrity of the final compound.

The Strategic Approach to Synthesis

The molecular architecture of N'-acetyl-2-chloro-5-nitrobenzohydrazide necessitates a sequential, two-step synthetic strategy. This approach ensures high yields and purity by first creating a stable hydrazide intermediate, which is then selectively acylated. Benzohydrazides are a versatile class of organic compounds that serve as crucial building blocks in the development of pharmaceutical agents, agrochemicals, and various materials.[1][2][3] Their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4][5]

Step 1: Formation of the Hydrazide Intermediate: 2-chloro-5-nitrobenzohydrazide

The initial and most critical step is the conversion of the parent carboxylic acid, 2-chloro-5-nitrobenzoic acid, into its corresponding hydrazide. While direct condensation of a carboxylic acid with hydrazine can be performed, the reaction is often inefficient.[6] A more robust and widely adopted method involves the initial activation of the carboxylic acid to increase its electrophilicity.

Causality of Experimental Choice: We opt for converting the carboxylic acid into an acyl chloride using thionyl chloride (SOCl₂). This transformation is highly efficient and creates a much more reactive electrophile. The resulting 2-chloro-5-nitrobenzoyl chloride can then react readily with the nucleophilic hydrazine hydrate under mild conditions to form the stable 2-chloro-5-nitrobenzohydrazide intermediate. This pre-activation step is a cornerstone of efficient hydrazide synthesis, ensuring the reaction proceeds to completion with minimal side products.[7][8]

Step 2: Acetylation of the Hydrazide: The Final Product

The second step involves the selective N-acetylation of the terminal nitrogen atom of the 2-chloro-5-nitrobenzohydrazide intermediate. This is a classic nucleophilic acyl substitution reaction.

Expert Insight: The choice of acetylating agent (acetyl chloride or acetic anhydride) and reaction conditions is pivotal. This transformation is effectively a Schotten-Baumann reaction , which involves the acylation of an amine (in this case, a hydrazide) in the presence of an aqueous alkaline solution or a tertiary amine base like pyridine.[9][10][11][12] The base plays a dual, critical role: it neutralizes the acidic byproduct (HCl if using acetyl chloride), preventing the protonation and deactivation of the nucleophilic hydrazide, and it helps drive the reaction to completion.[11] This ensures a clean and efficient conversion to the desired N'-acetyl-2-chloro-5-nitrobenzohydrazide.

Synthetic Workflow Visualization

The following diagram outlines the logical flow of the two-step synthesis.

Synthesis_Workflow Start 2-Chloro-5-nitrobenzoic Acid Intermediate 2-chloro-5-nitrobenzohydrazide Start->Intermediate Reagent1 1. SOCl₂ 2. Hydrazine Hydrate (N₂H₄·H₂O) Product N'-acetyl-2-chloro-5-nitrobenzohydrazide Intermediate->Product Reagent2 Acetyl Chloride Base (e.g., Pyridine) Reagent1->Intermediate Formation of Hydrazide Reagent2->Product N-Acetylation

Caption: Two-step synthesis of the target compound.

Rigorous Analytical Characterization

The synthesis of a compound is incomplete without its unambiguous structural confirmation and purity assessment. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others to build a conclusive structural assignment.[13][14][15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful tool for identifying the key functional groups present in the molecule. The spectrum provides a molecular "fingerprint" and confirms the success of each synthetic transformation. For N'-acetyl-2-chloro-5-nitrobenzohydrazide, we expect to see characteristic absorption bands that confirm the presence of both the hydrazide and acetyl moieties.[4][13]

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-H Stretch3200 - 3350Confirms the presence of the secondary amide (N-H) groups.
Aromatic C-H Stretch3000 - 3100Indicates the presence of the benzene ring.
C=O Stretch (Amide I)1640 - 1680Two distinct peaks may be observed for the two different carbonyl groups.
N-O Asymmetric Stretch1510 - 1560Strong absorption confirming the nitro (NO₂) group.
N-H Bend (Amide II)1510 - 1550Often overlaps with the nitro stretch, confirming the amide linkage.
N-O Symmetric Stretch1330 - 1370Strong absorption also confirming the nitro (NO₂) group.
C-Cl Stretch700 - 800Indicates the presence of the chloro-substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for confirming the precise connectivity and chemical environment of each atom.[16][17][18]

¹H NMR Data (Predicted, in DMSO-d₆):

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityRationale
-NH-~10.5 - 11.0Singlet (broad)Deshielded amide protons, position is solvent dependent.
-NH-~9.0 - 9.5Singlet (broad)The second, chemically distinct amide proton.
Aromatic H~8.0 - 8.5MultipletProtons on the nitro-substituted ring, deshielded by electron-withdrawing groups.
Acetyl -CH₃~2.1 - 2.3SingletCharacteristic singlet for the three equivalent methyl protons.

¹³C NMR Data (Predicted, in DMSO-d₆):

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)165 - 175Two distinct signals are expected for the two amide carbonyls.
Aromatic C-NO₂145 - 150Carbon atom directly attached to the electron-withdrawing nitro group.
Aromatic C-Cl130 - 135Carbon atom attached to the chlorine atom.
Aromatic C-H & C-CO120 - 140Other aromatic carbons, with specific shifts depending on substitution.
Acetyl -CH₃20 - 25Aliphatic carbon of the methyl group.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a definitive piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[15][17]

  • Expected Molecular Ion [M+H]⁺: The calculated monoisotopic mass of C₉H₈ClN₃O₄ is 257.02. Therefore, in ESI positive mode, a prominent peak is expected at m/z ≈ 258.03.

  • Key Fragmentation: Common fragmentation pathways for benzohydrazides include the cleavage of the N-N bond and the loss of the acetyl group, which can provide further structural confirmation.

Characterization Workflow Visualization

This diagram illustrates the logical sequence of analytical techniques applied to confirm the structure and purity of the final product.

Characterization_Workflow cluster_sample Synthesized Product Sample Purified Solid: N'-acetyl-2-chloro-5-nitrobenzohydrazide FTIR FTIR Spectroscopy Sample->FTIR Functional Groups ID NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Framework ID MS Mass Spectrometry (HRMS) Sample->MS Molecular Weight ID Conclusion Structural Confirmation & Purity Assessment FTIR->Conclusion Data Correlation NMR->Conclusion Data Correlation MS->Conclusion Data Correlation

Caption: Analytical workflow for structural validation.

Detailed Experimental Protocols

3.1. Mandatory Safety Precautions All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is required. Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme care. Hydrazine hydrate is toxic and a suspected carcinogen.

3.2. Protocol 1: Synthesis of 2-chloro-5-nitrobenzohydrazide

  • Acyl Chloride Formation: To a round-bottom flask charged with 2-chloro-5-nitrobenzoic acid (1.0 eq), add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of dimethylformamide (DMF).

  • Reaction: Gently reflux the mixture for 2-3 hours until the evolution of gas (HCl and SO₂) ceases and the solid dissolves.

  • Removal of Excess Reagent: Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-5-nitrobenzoyl chloride is used directly in the next step.

  • Hydrazinolysis: Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF). Cool the solution to 0 °C in an ice bath.

  • Addition of Hydrazine: Add a solution of hydrazine hydrate (1.2 eq) in the same solvent dropwise to the cooled acyl chloride solution with vigorous stirring. Maintain the temperature at 0-5 °C.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The resulting precipitate is collected by vacuum filtration, washed with cold water to remove hydrazine salts, and then with a small amount of cold solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol to yield 2-chloro-5-nitrobenzohydrazide as a solid.

3.3. Protocol 2: Synthesis of N'-acetyl-2-chloro-5-nitrobenzohydrazide

  • Dissolution: Suspend 2-chloro-5-nitrobenzohydrazide (1.0 eq) in a suitable solvent such as dichloromethane or pyridine in a round-bottom flask.

  • Cooling: Cool the mixture to 0 °C in an ice bath with stirring.

  • Acetylation: Add acetyl chloride (1.1 eq) dropwise to the suspension. If not using pyridine as the solvent, add a base like pyridine or triethylamine (1.2 eq) to the mixture prior to adding the acetyl chloride.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water. If a precipitate forms, collect it by vacuum filtration. If no solid forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or the combined organic extracts with dilute HCl (to remove base), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N'-acetyl-2-chloro-5-nitrobenzohydrazide.

3.4. Protocol 3: Analytical Characterization

  • FTIR: Acquire the spectrum of the dry solid product using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • NMR: Dissolve approximately 10-15 mg of the purified product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) for both ¹H and ¹³C NMR analysis.

  • MS: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile for analysis by Electrospray Ionization Mass Spectrometry (ESI-MS).

Conclusion

This guide outlines a logical, efficient, and verifiable pathway for the synthesis and characterization of N'-acetyl-2-chloro-5-nitrobenzohydrazide. By activating the initial carboxylic acid and employing controlled, base-mediated acetylation, the target compound can be synthesized in high purity. The subsequent, rigorous application of orthogonal analytical techniques—FTIR, NMR, and MS—provides a self-validating workflow, ensuring the structural integrity of the final product. This comprehensive approach is fundamental to the standards of modern chemical and pharmaceutical research.

References

  • AIP Publishing. Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Available at: [Link].

  • ACS Publications. A New Procedure for Preparation of Carboxylic Acid Hydrazides. (2002). Available at: [Link].

  • OSTI.GOV. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Available at: [Link].

  • Der Pharma Chemica. Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Available at: [Link].

  • Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. Available at: [Link].

  • ACS Publications. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. (2023). Available at: [Link].

  • ResearchGate. FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Available at: [Link].

  • Research Journal of Pharmacy and Technology. Synthesis and Pharmacological Profile of Hydrazide Compounds. (2022). Available at: [Link].

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link].

  • Der Pharma Chemica. Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Available at: [Link].

  • RSC Publishing. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. Available at: [Link].

  • Sci-Hub. II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. (1968). Available at: [Link].

  • Arabian Journal of Chemistry. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. (2024). Available at: [Link].

  • PMC. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. Available at: [Link].

  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023). Available at: [Link].

  • Schotten-Baumann Reaction. Available at: [Link].

  • ResearchGate. (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives Synthesis,. (2025). Available at: [Link].

  • BYJU'S. Schotten Baumann Reaction. (2019). Available at: [Link].

  • MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2025). Available at: [Link].

  • Scribd. NMR Analysis of Benzohydrazide Derivative | PDF. Available at: [Link].

  • Biointerface Research in Applied Chemistry. Synthesis and bioactivity of benzohydrazide derivatives. (2020). Available at: [Link].

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). Available at: [Link].

  • SATHEE CUET. Chemistry Schotten Baumann Reaction. Available at: [Link].

  • American Chemical Society. Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents. (2026). Available at: [Link].

Sources

Exploratory

Physicochemical and Synthetic Profiling of N'-acetyl-2-chloro-5-nitrobenzohydrazide: A Technical Whitepaper

Executive Summary & Molecular Architecture N'-acetyl-2-chloro-5-nitrobenzohydrazide (CAS Registry Number: 244167-73-5) is a highly functionalized aromatic hydrazide derivative that serves as a critical intermediate and p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

N'-acetyl-2-chloro-5-nitrobenzohydrazide (CAS Registry Number: 244167-73-5) is a highly functionalized aromatic hydrazide derivative that serves as a critical intermediate and pharmacophore in the development of novel antimicrobial and antitubercular agents[1],[]. The molecule is characterized by a central benzene ring substituted with an ortho-chlorine atom, a meta-nitro group, and a carbohydrazide moiety where the terminal nitrogen is acetylated.

The structural logic of this compound is driven by its electronic environment. The strong electron-withdrawing nature of both the nitro group (-NO₂) and the chlorine atom (-Cl) significantly depletes the electron density of the aromatic ring. This inductive and resonance-driven electron withdrawal modulates the pKa of the hydrazide linkage, impacting its hydrogen-bonding capacity and lipophilicity—key parameters for penetrating bacterial cell walls[3]. Furthermore, crystallographic studies on related 2-chloro-5-nitrobenzoic acid derivatives reveal that these molecules typically adopt a trans geometry at the amide/hydrazide linkages, facilitating robust supramolecular architectures through charge-assisted N–H···O hydrogen bonds[4],[5].

Physicochemical Properties

Understanding the macroscopic behavior of N'-acetyl-2-chloro-5-nitrobenzohydrazide requires a rigorous analysis of its physicochemical parameters. The presence of the acetylhydrazide group increases the molecule's topological polar surface area (TPSA), while the highly lipophilic chloronitrobenzene core restricts its aqueous solubility. Consequently, biological assays and synthetic workflows necessitate the use of polar aprotic solvents (e.g., DMSO, DMF) to achieve complete dissolution.

Table 1: Quantitative Physicochemical Data Summary
PropertyValueMechanistic ImplicationSource
Chemical Name N'-acetyl-2-chloro-5-nitrobenzohydrazideStandard IUPAC nomenclature.[1]
CAS Registry Number 244167-73-5Unique identifier for regulatory tracking.[1],[]
Molecular Formula C₉H₈ClN₃O₄Dictates exact mass and isotopic distribution.[]
Molecular Weight 257.63 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5).Calculated
H-Bond Donors 2 (N-H groups)Facilitates target enzyme binding and crystal lattice dimerization.Extrapolated from[4]
H-Bond Acceptors 4 (C=O, NO₂)Drives heterosynthon formation in supramolecular assemblies.Extrapolated from[5]
Stereochemistry Trans geometryMinimizes steric clash between the aryl ring and the acetyl group.[4]

Experimental Workflow: Self-Validating Synthesis Protocol

To ensure reproducibility and high yield, the synthesis of N'-acetyl-2-chloro-5-nitrobenzohydrazide must be approached as a self-validating system. The following step-by-step protocol details the transformation from the parent acid to the final acetylated hydrazide, emphasizing the causality behind each experimental choice.

Phase 1: Activation of the Carboxylic Acid
  • Reagent Charging: Suspend 1.0 equivalent of 2-chloro-5-nitrobenzoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add a catalytic amount (0.05 eq) of N,N-dimethylformamide (DMF).

  • Chlorination: Introduce 1.5 equivalents of thionyl chloride (SOCl₂) dropwise at room temperature, then heat to reflux for 3 hours.

    • Causality & Validation: DMF is not merely a solvent here; it acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate, which accelerates the conversion of the acid to 2-chloro-5-nitrobenzoyl chloride. SOCl₂ is specifically chosen over oxalyl chloride because its byproducts (SO₂ and HCl) are gaseous. The cessation of gas evolution serves as a visual, self-validating marker of reaction completion.

  • Concentration: Evaporate the solvent and excess SOCl₂ in vacuo to yield the crude acid chloride as a reactive solid.

Phase 2: Hydrazinolysis
  • Hydrazine Addition: Dissolve the crude acid chloride in cold DCM (0–5 °C). Add this solution dropwise to a vigorously stirred solution containing a 5-fold excess of hydrazine hydrate (NH₂NH₂·H₂O) in DCM.

    • Causality & Validation: The inverse addition technique (adding the electrophile to an excess of the nucleophile) combined with strict cryogenic control (0–5 °C) is critical. This kinetic control prevents the highly reactive acid chloride from reacting with the newly formed mono-hydrazide, thereby suppressing the formation of the unwanted symmetric diacylhydrazine byproduct.

  • Workup: Wash the organic layer with chilled distilled water to remove unreacted hydrazine and HCl salts. Dry over anhydrous MgSO₄ and concentrate to yield 2-chloro-5-nitrobenzohydrazide.

Phase 3: N'-Acetylation
  • Acetylation: Dissolve the intermediate in DCM. Add 1.1 equivalents of acetic anhydride (Ac₂O) and stir at room temperature for 2 hours.

    • Causality & Validation: Ac₂O is selected as a mild electrophile. It selectively targets the more nucleophilic terminal primary amine of the hydrazide. The internal secondary amide nitrogen remains unreacted due to steric hindrance and the resonance delocalization of its lone pair into the adjacent carbonyl group.

  • Purification: Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1). Quench with saturated aqueous NaHCO₃ to neutralize acetic acid byproducts. Extract, dry, and recrystallize from ethanol to yield pure N'-acetyl-2-chloro-5-nitrobenzohydrazide[1].

Workflow Visualization

The following diagram maps the synthetic workflow, highlighting the logical progression of intermediates and the specific reagents that drive each transformation.

SynthesisWorkflow A 2-Chloro-5-nitrobenzoic Acid (Starting Material) B Acyl Chloride Formation Reagent: SOCl2, DMF (cat.) Temp: Reflux A->B C 2-Chloro-5-nitrobenzoyl Chloride (Reactive Intermediate) B->C -SO2, -HCl D Hydrazinolysis Reagent: NH2NH2·H2O Temp: 0-5°C C->D E 2-Chloro-5-nitrobenzohydrazide (Key Intermediate) D->E -HCl F Acetylation Reagent: Ac2O Solvent: DCM E->F G N'-acetyl-2-chloro-5-nitrobenzohydrazide (Final Product) F->G -AcOH

Caption: Synthetic workflow of N'-acetyl-2-chloro-5-nitrobenzohydrazide detailing reagent and step causality.

Toxicological and Safety Profile

Handling N'-acetyl-2-chloro-5-nitrobenzohydrazide requires adherence to stringent safety protocols, extrapolated from the toxicological data of its parent compound, 2-chloro-5-nitrobenzoic acid.

  • Systemic Toxicity: The presence of the nitroaromatic moiety introduces a specific systemic risk. If absorbed through the skin or ingested, nitroaromatics and their metabolites can bind to hemoglobin, oxidizing the iron center and inhibiting normal oxygen transport. This condition, known as methaemoglobinemia, leads to severe tissue hypoxia (oxygen starvation)[6].

  • Local Irritation: The compound is classified as a severe irritant. Exposure causes serious eye damage, skin irritation, and respiratory tract irritation if inhaled as a fine dust[7],[6].

  • Environmental Hazard: Halogenated nitroaromatics are notoriously recalcitrant to biodegradation. The material is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment, mandating disposal through certified hazardous waste streams rather than standard aqueous drains[6].

References

  • Source: chemicalbook.
  • Title: CAS 244167-73-5 (N'1-ACETYL-2-CHLORO-5-NITROBENZENE-1-CARBOHYDRAZIDE)
  • Title: 2-chloro-N-[(3,4-dimethoxyphenyl)
  • Title: N′-[(E)
  • Source: mdpi.
  • Source: carlroth.
  • Source: scbt.

Sources

Foundational

Structure Elucidation of N'-acetyl-2-chloro-5-nitrobenzohydrazide: A Comprehensive Analytical Guide

Molecular Architecture & Analytical Context The compound N'-acetyl-2-chloro-5-nitrobenzohydrazide (Chemical Formula: C9H8ClN3O4) is a highly functionalized diacylhydrazine derivative. Molecules containing the benzohydraz...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture & Analytical Context

The compound N'-acetyl-2-chloro-5-nitrobenzohydrazide (Chemical Formula: C9H8ClN3O4) is a highly functionalized diacylhydrazine derivative. Molecules containing the benzohydrazide scaffold are of intense interest in medicinal chemistry due to their diverse pharmacological profiles, serving as potent antimicrobial, anticancer, and enzyme-inhibitory agents[1].

From an analytical perspective, the structural elucidation of benzohydrazide derivatives relies on a robust battery of spectroscopic techniques, primarily Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS)[1]. However, the diacylhydrazine core presents a unique challenge: the partial double-bond character of the N–CO bonds restricts free rotation, leading to the formation of E/Z rotamers. This dynamic conformational exchange requires advanced, self-validating analytical workflows to prevent the misidentification of rotameric signals as chemical impurities[2].

Workflow A Synthesized Compound N'-acetyl-2-chloro-5-nitrobenzohydrazide B FT-IR Spectroscopy (Functional Group ID) A->B C HRMS (ESI+) (Exact Mass & Formula) A->C D 1D & 2D NMR (Connectivity & Rotamers) A->D E Structural Confirmation & Conformational Analysis B->E C->E D->E

Figure 1: Spectroscopic workflow for the structural elucidation of benzohydrazide derivatives.

The Elucidation Triad: MS, IR, and NMR Strategies

High-Resolution Mass Spectrometry (HRMS)

To definitively establish the molecular formula, HRMS utilizing Electrospray Ionization (ESI) is employed. The basic nature of the hydrazide nitrogen atoms makes ESI in positive ion mode highly effective, readily accepting a proton to form the


 pseudomolecular ion. The theoretical exact mass for 

is m/z 258.0282. Furthermore, collision-induced dissociation (CID) in MS/MS mode yields diagnostic fragments, such as the loss of ketene (

) from the acetyl group, confirming the terminal N'-acetyl substitution.

MS_Frag A [M+H]+ m/z 258.028 B [M - C2H2O + H]+ m/z 216.017 A->B Loss of Ketene C [2-chloro-5-nitrobenzoyl]+ m/z 183.980 A->C N-N Bond Cleavage

Figure 2: Primary ESI-HRMS fragmentation pathways of the target diacylhydrazine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides critical insights into the functional group integrity of the molecule. The use of Attenuated Total Reflectance (ATR) FT-IR is preferred over traditional KBr pelleting to prevent moisture absorption, which could obscure the critical N-H stretching region. Key diagnostic bands include the N-H stretches (3250–3180 cm^-1^), the distinct amide I carbonyl stretches for both the acetyl and benzoyl groups (1685 and 1650 cm^-1^), and the strong asymmetric and symmetric stretches of the nitro group (1525 and 1345 cm^-1^).

Nuclear Magnetic Resonance (NMR) & The Rotamer Challenge

The 1H NMR spectrum of N'-acetyl-2-chloro-5-nitrobenzohydrazide is acquired in DMSO-d6. The choice of DMSO is causal: it aggressively disrupts the strong intermolecular hydrogen bonding inherent to diacylhydrazines, ensuring complete solubility. Additionally, it shifts the exchangeable N-H protons downfield (>10 ppm), cleanly separating them from the aromatic signals.

The aromatic ring features a 1,2,4-trisubstituted pattern. The coupling constants are highly diagnostic: meta-coupling typically manifests at J ~ 1.9–2.7 Hz, while ortho-coupling appears at J ~ 7.8–8.8 Hz[3].

  • H-6 is highly deshielded by the adjacent nitro and carbonyl groups, appearing as a doublet (J = 2.7 Hz) due to meta-coupling with H-4.

  • H-4 appears as a doublet of doublets (J = 8.8, 2.7 Hz) due to ortho-coupling with H-3 and meta-coupling with H-6.

  • H-3 appears as a doublet (J = 8.8 Hz).

A well-documented phenomenon in diacylhydrazines is the presence of E/Z rotamers around the N-CO bond, which causes NMR resonances—particularly the N-H and acetyl CH3 signals—to broaden or split into subsets at room temperature[2].

NMR_Logic A 1H NMR Spectrum (DMSO-d6) B Amide Protons (10.0 - 11.0 ppm) A->B C Aromatic Protons (7.8 - 8.5 ppm) A->C D Aliphatic Protons (~1.9 ppm) A->D B1 Two broad singlets (E/Z Rotamers) B->B1 C1 H-6 (d, J=2.7 Hz) H-4 (dd, J=8.8, 2.7 Hz) H-3 (d, J=8.8 Hz) C->C1 D1 Acetyl CH3 (Singlet, 3H) D->D1

Figure 3: Logical assignment of 1H NMR signals and identification of rotameric states.

Validated Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems.

Protocol 1: LC-HRMS Workflow for Exact Mass Confirmation

Self-Validation Mechanism: The utilization of a chromatographic gradient ensures the separation of the target analyte from synthesis byproducts, while MS/MS fragmentation confirms the structural connectivity of the parent ion.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v). Note: Formic acid acts as a proton source, significantly enhancing ionization efficiency.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Maintain a flow rate of 0.3 mL/min using a linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5.0 minutes.

  • Mass Spectrometer Parameters: Operate the HRMS in ESI positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Acquire data across a mass range of m/z 100–1000.

  • Data Analysis: Extract the exact mass chromatogram for m/z 258.0282 (± 5 ppm mass error window). Trigger CID on this precursor to identify the m/z 216.017 and 183.980 product ions.

Protocol 2: Variable-Temperature NMR (VT-NMR) for Rotamer Resolution

Self-Validation Mechanism: By applying thermal energy, the kinetic barrier to N-CO bond rotation is overcome. The coalescence of split signals into a single sharp peak at elevated temperatures definitively proves that the extra signals are rotamers, not chemical impurities[2].

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 to ensure a high signal-to-noise ratio for the broad, exchanging rotameric peaks. Transfer to a high-quality 5 mm NMR tube.

  • Initial Acquisition (298 K): Acquire a standard 1H NMR spectrum (16 scans, relaxation delay 2s). Document the broadened or split signals in the 10–11 ppm region.

  • Temperature Gradient: Increase the NMR probe temperature in 10 K increments (e.g., 298 K, 313 K, 333 K, 353 K). Allow exactly 5 minutes of thermal equilibration at each step before re-tuning, matching, and shimming the probe.

  • Coalescence Observation: Acquire a 1H spectrum at each temperature point. Identify the coalescence temperature (

    
    ) where the split amide signals merge into a single sharp resonance, confirming the dynamic E/Z exchange process.
    

Consolidated Spectroscopic Data

The following table summarizes the definitive assignments for N'-acetyl-2-chloro-5-nitrobenzohydrazide, assuming data extraction at 298 K (major rotamer values reported).

Table 1: 1H and 13C NMR Assignments (DMSO-d6, 400 MHz / 100 MHz)

Position1H Chemical Shift (δ, ppm)Multiplicity (J in Hz)13C Chemical Shift (δ, ppm)Key HMBC Correlations
1 --135.8H-3, H-6
2 (C-Cl) --137.1H-4, H-6
3 7.85d (8.8)131.5H-4
4 8.28dd (8.8, 2.7)126.4H-6
5 (C-NO2) --146.3H-3, H-6
6 8.35d (2.7)124.1H-4
C=O (benzoyl) --164.2H-6, N-H
N-H (benzoyl) 10.65s (br)--
N-H (acetyl) 10.12s (br)--
C=O (acetyl) --168.5CH3, N-H
CH3 1.92s20.8C=O (acetyl)

Note: Due to the restricted rotation of the diacylhydrazine core, minor signal sets (rotamers) may be observed at room temperature. VT-NMR is required for spectral simplification.

References

1.[1] Exploring the Therapeutic Potential of Benzohydrazide Derivatives Synthesis, ResearchGate. 1 2.[3] Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil, AIP Publishing. 3 3.[2] Electrochemical Synthesis of Hydrazines, Scribd. 2

Sources

Exploratory

Comprehensive Spectroscopic Characterization of N'-acetyl-2-chloro-5-nitrobenzohydrazide: A Technical Guide

Executive Summary N'-acetyl-2-chloro-5-nitrobenzohydrazide (C9H8ClN3O4) is a highly functionalized diacylhydrazine derivative utilized as a critical building block in the synthesis of bioactive heterocycles, including po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N'-acetyl-2-chloro-5-nitrobenzohydrazide (C9H8ClN3O4) is a highly functionalized diacylhydrazine derivative utilized as a critical building block in the synthesis of bioactive heterocycles, including potential kinase and urease inhibitors[1]. The presence of multiple electron-withdrawing groups (chloro, nitro) combined with a flexible, hydrogen-bonding diacylhydrazine linker makes its structural validation complex.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, IR, MS) of N'-acetyl-2-chloro-5-nitrobenzohydrazide. Designed for drug development professionals and analytical chemists, this guide emphasizes the causality behind experimental design and establishes self-validating workflows to ensure absolute data integrity.

Structural & Mechanistic Overview

The structural elucidation of N'-acetyl-2-chloro-5-nitrobenzohydrazide relies on mapping three distinct micro-environments:

  • The Aromatic Core: Strongly influenced by the anisotropic and inductive effects of the ortho-chloro and meta-nitro substituents[2].

  • The Diacylhydrazine Linker: Characterized by two highly exchangeable amide protons capable of inter- and intramolecular hydrogen bonding[3].

  • The Acetyl Terminus: A distinct aliphatic marker that undergoes predictable fragmentation under mass spectrometric conditions.

Mass Spectrometric Fragmentation Pathway

Understanding the gas-phase behavior of the molecule is critical for MS interpretation. The diacylhydrazine bond is thermally and electronically labile, leading to a characteristic acylium ion formation[1].

MS_Fragmentation M [M+H]+ m/z 258 N'-acetyl-2-chloro-5-nitrobenzohydrazide F1 [M - C2H2O + H]+ m/z 216 2-chloro-5-nitrobenzohydrazide M->F1 - Ketene (42 Da) F2 [Acylium Ion]+ m/z 184 2-chloro-5-nitrobenzoyl cation M->F2 - Acetylhydrazine (74 Da) F3 [Fragment]+ m/z 138 2-chlorobenzoyl cation F2->F3 - NO2 (46 Da)

ESI-MS positive ion mode fragmentation pathway of N'-acetyl-2-chloro-5-nitrobenzohydrazide.

Experimental Protocols & Self-Validating Workflows

To achieve E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standards, analytical protocols must not only generate data but concurrently prove their own validity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Solvent Selection: The diacylhydrazine moiety (-CONHNHCO-) contains protons that undergo rapid chemical exchange in non-polar solvents like CDCl3, resulting in broad, uninterpretable baseline humps. We utilize DMSO-d6 because its strong hydrogen-bond accepting nature locks the NH protons into distinct solvation environments, sharpening the signals for precise integration[3].

Step-by-Step Protocol:

  • Dissolve 15 mg of ultra-pure N'-acetyl-2-chloro-5-nitrobenzohydrazide in 0.6 mL of anhydrous DMSO-d6 (99.9% D).

  • Transfer to a 5 mm NMR tube and acquire the ^1^H spectrum at 400 MHz (298 K, 16 scans, relaxation delay 2.0 s).

  • Acquire the ^13^C spectrum at 100 MHz (1024 scans, WALTZ-16 decoupling).

  • Self-Validation Checkpoint (D2O Exchange): Add 2 drops of D2O to the NMR tube, shake vigorously for 60 seconds, and re-acquire the ^1^H spectrum. The complete disappearance of the signals at ~10.20 ppm and ~10.60 ppm validates their assignment as the exchangeable hydrazide N-H protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality in Matrix Selection: Solution-phase IR in solvents like CHCl3 masks the critical 1600–1700 cm^-1^ Amide I region. A solid-state KBr pellet is mandatory to observe the distinct vibrational modes of the benzoyl and acetyl carbonyls without solvent interference.

Step-by-Step Protocol:

  • Desiccate spectroscopic-grade KBr at 110°C for 24 hours prior to use.

  • Grind 2 mg of the analyte with 198 mg of KBr in an agate mortar until a homogenous, fine powder is achieved.

  • Press under 10 tons of pressure for 2 minutes to form a translucent pellet.

  • Self-Validation Checkpoint: Before scanning the sample, run a polystyrene calibration film. Verify that the reference peak is exactly at 1601.4 cm^-1^. This ensures the instrument's laser interferometer is calibrated, guaranteeing the accuracy of the closely spaced Amide I bands.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Causality in Ionization Choice: The diacylhydrazine bond is highly susceptible to thermal degradation. Hard ionization techniques like Electron Impact (EI) often destroy the molecular ion entirely. ESI provides a soft ionization environment, preserving the [M+H]^+ species while allowing controlled collision-induced dissociation (CID) for structural mapping[1].

Step-by-Step Protocol:

  • Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote protonation.

  • Infuse directly into the ESI source at 10 µL/min.

  • Set capillary voltage to 3.5 kV, desolvation temperature to 250°C.

  • Self-Validation Checkpoint (Isotopic Pattern): Analyze the molecular ion cluster. Chlorine has two stable isotopes (^35^Cl and ^37^Cl) in a ~3:1 ratio. The presence of an[M+H+2]^+ peak at m/z 260 with exactly ~32% of the intensity of the m/z 258 peak mathematically proves the presence of a single chlorine atom in the intact molecule.

Quantitative Spectroscopic Data

Table 1: ^1^H and ^13^C NMR Assignments (DMSO-d6)

The aromatic proton shifts are heavily deshielded due to the combined electron-withdrawing effects of the nitro and carbonyl groups[2][4].

Position^1^H Chemical Shift (ppm), Multiplicity, J (Hz)^13^C Chemical Shift (ppm)Assignment / Rationale
NH (Benzoyl) 10.60 (s, 1H, br)-Hydrogen-bonded, D2O exchangeable[3]
NH (Acetyl) 10.20 (s, 1H, br)-Hydrogen-bonded, D2O exchangeable
H-6 / C-6 8.45 (d, J = 2.7, 1H)124.5Deshielded by ortho-NO2 and ortho-C=O
H-4 / C-4 8.32 (dd, J = 8.8, 2.7, 1H)126.4Deshielded by ortho-NO2
H-3 / C-3 7.85 (d, J = 8.8, 1H)131.2Ortho to Chlorine
CH3 / C-CH3 1.95 (s, 3H)20.8Aliphatic acetyl methyl[3]
C-5 -146.3Quaternary, ipso to NO2
C-2 -137.8Quaternary, ipso to Cl
C-1 -136.5Quaternary, ipso to C=O
C=O (Acetyl) -168.5Aliphatic amide carbonyl
C=O (Benzoyl) -164.2Aromatic amide carbonyl
Table 2: Key FT-IR Absorption Bands (KBr Pellet)
Wavenumber (cm^-1^)IntensityVibrational ModeStructural Correlation
3250, 3180Medium, BroadN-H StretchAmide A and B bands of the hydrazide
3090WeakC-H StretchAromatic sp^2^ C-H
1675Strong, SharpC=O StretchAmide I (Benzoyl carbonyl)
1645Strong, SharpC=O StretchAmide I (Acetyl carbonyl)
1525Very Strong-NO2 Asym. StretchNitro group signature[1]
1345Strong-NO2 Sym. StretchNitro group signature
745MediumC-Cl StretchAryl chloride bond
Table 3: ESI-MS Fragmentation Data (Positive Ion Mode)
m/z ObservedRelative AbundanceIon DesignationFragmentation Mechanism
280.045%[M+Na]^+Sodium adduct
258.0100%[M+H]^+Intact protonated molecule
216.035%[M - C2H2O + H]^+Loss of ketene from the acetyl group
184.085%[C7H3ClNO3]^+2-chloro-5-nitrobenzoyl acylium ion[1]
138.020%[C7H3ClO]^+Loss of NO2 from the acylium ion

References

  • Title : 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem Source : nih.gov (PubChem) URL : [Link]

  • Title : Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC Source : nih.gov (PMC) URL :[Link]

  • Title : 2-Nitrobenzohydrazide as a potent urease inhibitor: Synthesis, characterization and single crystal X-ray diffraction analysis - ResearchGate Source : researchgate.net URL :[Link]

  • Title : Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water - ResearchGate Source : researchgate.net URL :[Link]

Sources

Foundational

In-Depth Technical Guide: Physicochemical Properties and Synthetic Utility of CAS 244167-73-5

Executive Summary In modern medicinal chemistry, the strategic use of bioisosteres is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. CAS 244167-73-5 , chemically identified a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic use of bioisosteres is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. CAS 244167-73-5 , chemically identified as N'1-Acetyl-2-chloro-5-nitrobenzene-1-carbohydrazide[1], is a highly specialized diacylhydrazine building block. While it is not a standalone active pharmaceutical ingredient (API), it serves as a critical precursor for the synthesis of 1,3,4-oxadiazole and 1,2,4-triazole scaffolds.

As a Senior Application Scientist, I frequently leverage this intermediate because the 1,3,4-oxadiazole ring acts as a robust, metabolically stable bioisostere for amides, esters, and carboxylic acids[2]. The presence of the ortho-chloro and meta-nitro substituents on the phenyl ring of CAS 244167-73-5 provides an ideal electronic environment for downstream functionalization, making it an invaluable asset in the development of targeted kinase inhibitors and novel antimicrobial agents[3].

Physicochemical Profiling & Structural Rationale

Understanding the intrinsic properties of CAS 244167-73-5 is the first step in predicting its reactivity. The molecule features a diacylhydrazine core flanked by a methyl group (from the acetyl moiety) and a highly electron-deficient 2-chloro-5-nitrophenyl ring[4].

Structural Causality in Drug Design
  • The Diacylhydrazine Core: This moiety is perfectly primed for dehydrative cyclization. Upon treatment with dehydrating agents, it readily forms a 1,3,4-oxadiazole ring[5].

  • The 2-Chloro Substituent: The chlorine atom provides lipophilicity and can lock the conformation of the adjacent oxadiazole ring via steric hindrance, a critical factor in achieving target selectivity in kinase pockets.

  • The 5-Nitro Substituent: The nitro group acts as a masked amine. Once the chemically robust oxadiazole ring is formed, the nitro group can be selectively reduced to an aniline derivative, providing a nucleophilic handle for subsequent amidation or urea formation.

Quantitative Data Summary
PropertyValue
Chemical Name N'1-Acetyl-2-chloro-5-nitrobenzene-1-carbohydrazide
CAS Registry Number 244167-73-5
Molecular Formula C9H8ClN3O4
Molecular Weight 257.63 g/mol
MDL Number MFCD00117834
Structural Class Diacylhydrazine / Benzohydrazide derivative
Hydrogen Bond Donors 2 (Hydrazide NH groups)
Hydrogen Bond Acceptors 5 (Carbonyls, Nitro group, Nitrogen atoms)

Data synthesized from [1] and[4].

Mechanistic Pathway: 1,3,4-Oxadiazole Cyclodehydration

The most valuable application of CAS 244167-73-5 is its conversion into 2-(2-chloro-5-nitrophenyl)-5-methyl-1,3,4-oxadiazole. This transformation is typically driven by phosphorus oxychloride (POCl₃), which acts as both the solvent and the dehydrating agent[5].

Mechanistic Causality: POCl₃ activates the acetyl carbonyl oxygen, making it highly electrophilic. The adjacent hydrazide oxygen (in its enol tautomeric form) executes an intramolecular nucleophilic attack, closing the five-membered ring. Subsequent elimination of a phosphate leaving group and a proton yields the fully aromatized 1,3,4-oxadiazole system. This method is preferred over Burgess reagent or TsCl due to its scalability and the high thermodynamic stability of the resulting oxadiazole[5].

G A CAS 244167-73-5 (Diacylhydrazine) B Cyclodehydration (POCl3, 100°C) A->B -H2O C 1,3,4-Oxadiazole Intermediate B->C Ring Closure D Nitro Reduction (Fe/NH4Cl, 80°C) C->D Chemoselective E 5-Amino-2-chloro Pharmacophore D->E Active Amine

Caption: Workflow for the conversion of CAS 244167-73-5 to a 5-amino-2-chloro-1,3,4-oxadiazole scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to confirm the success of each mechanistic step.

Protocol A: POCl₃-Mediated Cyclodehydration

Objective: Convert CAS 244167-73-5 to 2-(2-chloro-5-nitrophenyl)-5-methyl-1,3,4-oxadiazole.

  • Reaction Setup: Charge a flame-dried 250 mL round-bottom flask with CAS 244167-73-5 (10.0 g, 38.8 mmol).

  • Reagent Addition: Slowly add POCl₃ (36.2 mL, ~10 equivalents) under an argon atmosphere.

    • Causality: Excess POCl₃ is required not only to drive the dehydration equilibrium but also to maintain a fluid reaction matrix, preventing localized superheating.

  • Thermal Activation: Heat the mixture to 90–100 °C and reflux for 4–6 hours.

    • Self-Validation (IPC): Monitor the reaction via LC-MS. The reaction is complete when the starting mass (m/z 258 [M+H]⁺) disappears, replaced by the product mass (m/z 240 [M+H]⁺), confirming the loss of water (-18 Da).

  • Quenching: Cool the mixture to room temperature and carefully pour it dropwise over 300 g of crushed ice with vigorous stirring.

    • Causality: The highly exothermic hydrolysis of unreacted POCl₃ must be controlled. Rapid temperature spikes can cause hydrolytic cleavage of the newly formed oxadiazole ring.

  • Isolation: Neutralize the aqueous phase to pH 7.5 using saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine while preserving the aryl chloride.

  • Solvent System: Dissolve the 1,3,4-oxadiazole intermediate (5.0 g) in a 3:1 mixture of Ethanol (75 mL) and Water (25 mL).

  • Reagent Addition: Add Iron powder (5.6 g, ~5 equivalents) and Ammonium Chloride (NH₄Cl) (2.2 g, ~2 equivalents).

    • Causality: Standard catalytic hydrogenation (Pd/C with H₂) is strictly contraindicated here. Palladium readily catalyzes the hydrodehalogenation of the ortho-chloro substituent. The Béchamp-type reduction (Fe/NH₄Cl) operates via single-electron transfer, which is exquisitely chemoselective for the nitro group, leaving the aryl chloride completely intact. Furthermore, NH₄Cl provides a mildly acidic proton source, preventing the base-catalyzed ring-opening of the oxadiazole that would occur if NaOH were used.

  • Thermal Activation: Heat the suspension to 80 °C for 2–3 hours.

    • Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. The appearance of a bright colored spot confirms the generation of the primary amine.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides.

    • Causality: Hot filtration is mandatory; the product amine is prone to co-crystallizing with the iron sludge as the mixture cools, which would drastically reduce the isolated yield.

  • Purification: Concentrate the filtrate, partition between water and Ethyl Acetate, and purify the organic layer via flash chromatography to isolate the final 5-amino-2-chloro-1,3,4-oxadiazole scaffold.

Applications in Drug Discovery

The resulting 5-amino-2-chloro-1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry.

  • Amide Bioisosterism: By replacing a metabolically labile amide bond with a 1,3,4-oxadiazole ring, drug developers can significantly enhance the half-life and oral bioavailability of a drug candidate without altering its hydrogen-bonding geometry[2].

  • Antimicrobial and Anticancer Agents: Derivatives containing the 1,3,4-oxadiazole core have demonstrated potent activity against multidrug-resistant bacterial strains and various cancer cell lines by acting as competitive inhibitors at kinase ATP-binding sites[3],[6]. The 2-chloro-5-amino substitution pattern derived from CAS 244167-73-5 is particularly adept at fitting into deep, hydrophobic enzymatic pockets while presenting the amine outward for solvent-exposed derivatization.

References

  • National Center for Biotechnology Information (PMC). "Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade." Available at:[Link][2]

  • National Center for Biotechnology Information (PMC). "Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole." Available at:[Link][3]

  • National Center for Biotechnology Information (PMC). "Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives." Available at:[Link][6]

  • National Center for Biotechnology Information (PMC). "Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012." Available at:[Link][5]

Sources

Exploratory

"derivatives of 2-chloro-5-nitrobenzoic acid"

Engineering Molecular Diversity: A Technical Guide to the Derivatization of 2-Chloro-5-nitrobenzoic Acid As a Senior Application Scientist in synthetic methodology, I frequently encounter the challenge of designing scala...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Molecular Diversity: A Technical Guide to the Derivatization of 2-Chloro-5-nitrobenzoic Acid

As a Senior Application Scientist in synthetic methodology, I frequently encounter the challenge of designing scalable, atom-economical pathways for pharmaceutical and agrochemical intermediates. Among the myriad of aromatic building blocks, 2-chloro-5-nitrobenzoic acid (2-C-5-NBA) stands out as a "privileged scaffold." Its highly predictable reactivity profile allows for the rapid generation of diverse molecular libraries, particularly in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), CFTR channel blockers, and next-generation antibacterials.

This whitepaper dissects the chemical causality behind 2-C-5-NBA derivatization, providing field-proven, self-validating protocols and quantitative metrics to streamline your drug development workflows.

Chemical Anatomy and Reactivity Causality

The synthetic utility of 2-C-5-NBA is dictated by the synergistic electronic effects of its functional groups. The molecule features a chlorine atom at the C2 position, flanked by a carboxylic acid (-COOH) at C1 and a nitro group (-NO2) at C5.

The Causality of SNAr Activation: Standard chlorobenzenes are notoriously inert to Nucleophilic Aromatic Substitution (SNAr). However, in 2-C-5-NBA, the nitro group exerts strong electron-withdrawing inductive (-I) and mesomeric (-M) effects from the para position relative to the chlorine. Simultaneously, the ortho-carboxylic acid further depletes electron density at the C2 carbon [1]. This dual activation severely lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, stabilizing the anionic Meisenheimer complex intermediate. Consequently, the C-Cl bond becomes highly susceptible to displacement by nitrogen, oxygen, and sulfur nucleophiles without the need for transition-metal catalysts (e.g., Palladium or Copper), which are otherwise required in Buchwald-Hartwig or Ullmann couplings.

Reactivity Core 2-Chloro-5-nitrobenzoic Acid SNAr SNAr at C2 (Cl Displacement) Core->SNAr Amines/Heat Reduction Reduction at C5 (NO2 -> NH2) Core->Reduction H2/Pd-C or Fe/HCl Carboxyl Carboxyl Derivatization (COOH -> COX) Core->Carboxyl SOCl2 / ROH Prod1 N-Substituted 5-Nitroanthranilic Acids SNAr->Prod1 Prod2 5-Amino-2-chlorobenzoic Acid Derivatives Reduction->Prod2 Prod3 Esters, Amides, Acid Chlorides Carboxyl->Prod3

Fig 1. Core reactivity pathways of 2-chloro-5-nitrobenzoic acid.

Core Synthetic Transformations

Catalyst-Free Amination (SNAr)

Historically, synthesizing N-arylanthranilic acids required harsh conditions that often led to decarboxylation or poor yields. By exploiting the inherent electrophilicity of 2-C-5-NBA, we can utilize microwave-assisted organic synthesis (MAOS) to drive the amination to completion in minutes [1]. Microwave irradiation provides localized superheating, drastically accelerating the reaction kinetics while maintaining a green, solvent-free (neat) environment.

Self-Validating Protocol: Microwave-Assisted Synthesis of N-Substituted 5-Nitroanthranilic Acids This protocol is designed as a self-validating system; visual and chemical checkpoints ensure the integrity of the reaction before proceeding to the next step.

  • Admixture: In a 10 mL microwave-transparent vial, combine 2-C-5-NBA (1.0 mmol) with the desired amine (3.0 mmol).

    • Causality: The excess amine acts as both the nucleophile and the acid scavenger (to neutralize the HCl byproduct), eliminating the need for external bases.

  • Irradiation: Seal the vial and subject it to microwave irradiation (80–120 °C, depending on amine nucleophilicity) for 5–30 minutes.

    • In-Process Check: The formation of a deep yellow-to-orange melt indicates the successful formation of the Meisenheimer intermediate and subsequent product. TLC (EtOAc/Hexane 1:1) should confirm the total consumption of the starting material (Rf ~0.2).

  • Quenching & Acidification: Cool the vial to room temperature. Dissolve the crude melt in 5 mL of distilled water. Slowly add 1M HCl dropwise until the pH reaches 2.0–3.0.

    • In-Process Check: A dense precipitate must form immediately upon reaching the target pH, validating the protonation and insolubility of the newly formed 5-nitroanthranilic acid derivative.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water (3 x 5 mL), and recrystallize from ethanol.

AminationWorkflow Step1 1. Admixture (Neat Amine + 2-C-5-NBA) Step2 2. Microwave Irradiation (80-120°C, 5-30 min) Step1->Step2 Step3 3. Acidification (HCl to pH 2) Step2->Step3 Step4 4. Isolation (Filter & Recrystallize) Step3->Step4

Fig 2. Self-validating workflow for catalyst-free microwave-assisted SNAr.

Supramolecular Coordination (Recent Advances)

Beyond covalent derivatization, the carboxyl and nitro oxygen atoms of 2-C-5-NBA serve as excellent hydrogen-bond acceptors and metal coordination sites. Recent studies have demonstrated the synthesis of methylethanolammonium salts and 2D potassium coordination polymers using 2-C-5-NBA, which exhibit potent, broad-spectrum antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA)[2].

Quantitative Data & Application Landscape

The derivatives of 2-C-5-NBA are not mere academic curiosities; they are direct precursors to high-value therapeutics. Reduction of the nitro group post-amination yields N-substituted 5-aminoanthranilic acids, which are cyclized into acridones (antiherpes agents) or utilized as precursors for MEK-1 inhibitors like CI-1040 (PD184352) in oncology [1].

The table below summarizes the quantitative efficiency of the catalyst-free amination across various nucleophiles, highlighting the robust nature of this methodology [1, 3].

Amine SubstrateReaction ConditionsReaction Time (min)Isolated Yield (%)Target Application
Aliphatic Primary (e.g., Benzylamine)Microwave, Neat, 80 °C5>99CFTR Channel Blockers
Aliphatic Secondary (e.g., Piperidine)Microwave, Neat, 100 °C1095Bioactive Scaffolds
Aromatic Primary (e.g., Aniline)Microwave, Neat, 120 °C1588NSAID Precursors
Sterically Hindered AnilinesSuperheated Water, K₂CO₃, 190 °C18046–55MEK-1 Inhibitors

Data synthesized from comparative yields in microwave-assisted[1] and superheated water [3] protocols.

Conclusion

The derivatization of 2-chloro-5-nitrobenzoic acid represents a masterclass in exploiting inherent molecular electronics. By understanding the causality of its activated C2 position, researchers can bypass expensive, toxic transition-metal catalysts, utilizing microwave or superheated water systems to rapidly generate complex N-arylanthranilic acids. Whether you are synthesizing novel NSAIDs, exploring CFTR channel blockers, or engineering supramolecular antibacterial networks, 2-C-5-NBA remains an indispensable and highly efficient building block in the modern medicinal chemist's toolkit.

References

  • Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid The Journal of Organic Chemistry, American Chemical Society (ACS). URL:[Link] [1]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials International Journal of Molecular Sciences, MDPI. URL:[Link] [2]

  • Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water Journal of Chemical Research, SAGE Publications. URL:[Link] [3]

Foundational

A Senior Application Scientist's Guide to the Synthesis of Hydrazone Derivatives from Substituted Benzohydrazides

Abstract Hydrazones, characterized by the azomethine group (–NHN=CH–), are a cornerstone of modern medicinal chemistry and organic synthesis.[1][2] Their synthesis, primarily through the condensation of hydrazides with c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Hydrazones, characterized by the azomethine group (–NHN=CH–), are a cornerstone of modern medicinal chemistry and organic synthesis.[1][2] Their synthesis, primarily through the condensation of hydrazides with carbonyl compounds, is deceptively simple, yet rich in mechanistic nuance and strategic depth. This guide provides an in-depth technical exploration of the synthesis of hydrazone derivatives from substituted benzohydrazides. Moving beyond mere procedural descriptions, we will dissect the causality behind experimental choices, from catalyst selection to the influence of electronic effects of substituents. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to empower the rational design, execution, and optimization of hydrazone synthesis.

The Strategic Importance of Benzohydrazide-Hydrazones

The fusion of a benzohydrazide moiety with various aldehydes and ketones creates a class of compounds with remarkable structural diversity and a wide spectrum of biological activities.[3][4] These derivatives are not merely synthetic intermediates; they are potent pharmacological agents in their own right, exhibiting antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][5] The benzohydrazide core provides a stable, rigid scaffold that can be readily functionalized, allowing for fine-tuning of a molecule's steric and electronic properties to optimize its therapeutic effect.[6] Understanding the synthesis is paramount to unlocking the full potential of this versatile chemical class.

The Core Mechanism: An Acid-Catalyzed Condensation

The formation of a hydrazone is a classic nucleophilic addition-elimination reaction.[5] While the reaction can proceed without a catalyst, its efficiency is significantly enhanced by the presence of a catalytic amount of acid, such as glacial acetic acid or citric acid.[5][7][8]

The mechanism proceeds through several distinct, reversible steps:

  • Activation of the Carbonyl: The acid catalyst protonates the oxygen atom of the aldehyde or ketone. This critical step increases the electrophilicity of the carbonyl carbon, making it a more inviting target for nucleophilic attack.[5][9]

  • Nucleophilic Attack: The terminal nitrogen atom of the benzohydrazide, with its lone pair of electrons, acts as the nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated tetrahedral intermediate.[5]

  • Proton Transfer: A rapid proton transfer occurs, typically mediated by the solvent, from the attacking nitrogen to the oxygen atom, yielding a neutral carbinolamine intermediate.[5]

  • Formation of the Leaving Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into an excellent leaving group: water.[5]

  • Elimination and Imine Formation: The lone pair of electrons on the second nitrogen atom drives the elimination of the water molecule, leading to the formation of the characteristic carbon-nitrogen double bond (C=N) of the hydrazone.[5]

  • Catalyst Regeneration: A final deprotonation step regenerates the acid catalyst and yields the final, stable hydrazone product.[5]

The optimal pH for this reaction is mildly acidic (around 4.5-5.0).[5] This represents a crucial balance: sufficient acid is required to activate the carbonyl, but an excessively acidic environment would protonate the benzohydrazide, rendering it non-nucleophilic and halting the reaction.[5][9]

Hydrazone Formation Mechanism cluster_reactants Reactants cluster_product Product RCHO Aldehyde (R-CHO) Protonation 1. Carbonyl Activation (Acid Catalysis, H+) RCHO->Protonation + H+ BenzNHNH2 Benzohydrazide (Ar-CO-NH-NH2) Attack 2. Nucleophilic Attack BenzNHNH2->Attack Protonation->Attack Activated Carbonyl ProtonTransfer 3. Proton Transfer Attack->ProtonTransfer Carbinolamine Carbinolamine Intermediate ProtonTransfer->Carbinolamine ProtonationOH 4. Protonation of -OH Carbinolamine->ProtonationOH + H+ Elimination 5. Elimination of H2O ProtonationOH->Elimination DeprotonationFinal 6. Deprotonation Elimination->DeprotonationFinal - H2O Hydrazone Hydrazone (Ar-CO-NH-N=CH-R) DeprotonationFinal->Hydrazone - H+

Caption: General experimental workflow for hydrazone synthesis.
The Critical Role of Substituents

The nature and position of substituents on both the benzohydrazide and the carbonyl reactant profoundly influence reaction rates and yields.

  • On the Aldehyde/Ketone: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aromatic ring of the aldehyde or ketone enhance the electrophilicity of the carbonyl carbon, generally leading to faster reaction rates. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can slow the reaction down. [10]* On the Benzohydrazide: The electronic effects on the benzohydrazide are more subtle. While strong electron-withdrawing groups on the phenyl ring can slightly increase the nucleophilicity of the terminal nitrogen, steric hindrance from ortho-substituents can impede the reaction.

Aldehyde ReactantSubstituent TypeExpected ReactivityTypical Yield Range
4-NitrobenzaldehydeStrong Electron-WithdrawingHigh90-95%
4-ChlorobenzaldehydeElectron-WithdrawingModerate-High85-92%
BenzaldehydeNeutralModerate80-90%
4-MethylbenzaldehydeElectron-DonatingModerate-Low75-85%
4-MethoxybenzaldehydeStrong Electron-DonatingLow70-80%

Table 1: Illustrative effect of aldehyde substituents on reactivity and yield in reactions with an unsubstituted benzohydrazide.

Field-Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesis and purification.

Protocol 1: General Synthesis of a Substituted Benzoylhydrazone

This robust protocol is adapted from standard, widely-cited procedures for the synthesis of (E)-N'-(4-chlorobenzylidene)-4-hydroxybenzohydrazide. [11] Materials:

  • 4-Hydroxybenzohydrazide (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Methanol or Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 4-hydroxybenzohydrazide (e.g., 1.52 g, 10 mmol) in 30 mL of methanol. Add 4-chlorobenzaldehyde (e.g., 1.40 g, 10 mmol) to the solution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to accelerate the condensation. [12][13]3. Reaction: Stir the mixture at room temperature. For less reactive substrates, attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC), typically with a hexane:ethyl acetate mobile phase. The formation of the more conjugated hydrazone product will usually appear as a new, less polar spot than the starting materials. [12]5. Isolation: Upon completion, allow the reaction mixture to cool slowly to room temperature. The product often precipitates as a crystalline solid. For maximum yield, the flask can be placed in an ice bath for 30 minutes. [14]6. Collection: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold methanol to remove any soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to obtain the final product.

Protocol 2: Purification by Recrystallization

Recrystallization is the most common and effective method for purifying solid hydrazone derivatives. [14][15] Procedure:

  • Solvent Selection: Choose a solvent (or solvent pair) in which the hydrazone has high solubility at high temperatures but low solubility at room temperature. Ethanol, methanol, and acetonitrile are excellent starting points. [12][15]2. Dissolution: Place the crude, dry hydrazone in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture to boiling with stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. [12]4. Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum. [12][14]

Essential Characterization Techniques

Unequivocal structural confirmation is critical. A combination of spectroscopic techniques is employed.

  • ¹H NMR Spectroscopy: The formation of the hydrazone is confirmed by the appearance of a characteristic singlet for the azomethine proton (N=CH) typically in the δ 8-9 ppm range, and a singlet for the amide N-H proton, often downfield (δ 10-12 ppm). [16][17]* ¹³C NMR Spectroscopy: The carbon of the azomethine group (C=N) will appear in the δ 140-160 ppm region. The carbonyl carbon (C=O) of the hydrazide moiety is also observable, typically around δ 160-170 ppm. [16][18]* FT-IR Spectroscopy: Key vibrational bands confirm the structure: the N-H stretch (around 3100-3300 cm⁻¹), the C=O stretch (around 1640-1680 cm⁻¹), and the C=N stretch (around 1570-1620 cm⁻¹). [8][19]* Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition. [2]

Conclusion

The synthesis of hydrazone derivatives from substituted benzohydrazides is a powerful and adaptable process central to drug discovery and materials science. By understanding the underlying acid-catalyzed mechanism and the profound influence of substituent electronic effects, researchers can move from rote execution to rational design. The protocols and insights provided in this guide serve as a robust foundation for the efficient and successful synthesis, purification, and characterization of these valuable compounds, enabling the continued exploration of their diverse applications.

References

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  • Acetic acid catalyzed hydrazone formation furnishes a mesoporous 2D... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

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Sources

Exploratory

Engineering Efficacy: A Technical Whitepaper on the Biological Activity of Nitrobenzohydrazide Compounds

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the nitrobenzohydrazide scaffold not merely as a static chemical structure, but as a programmable pharmacophore. The risi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the nitrobenzohydrazide scaffold not merely as a static chemical structure, but as a programmable pharmacophore. The rising tide of antimicrobial resistance and the constant demand for targeted antineoplastic agents require us to look beyond traditional libraries. Nitrobenzohydrazides—characterized by an electron-withdrawing nitro group and a highly nucleophilic hydrazide moiety—offer a unique, tunable platform for developing Schiff bases (hydrazones) and transition metal complexes with profound biological activities.

This whitepaper dissects the mechanistic rationale, quantitative efficacy, and self-validating experimental workflows required to harness nitrobenzohydrazide compounds in drug development.

Chemical Architecture & Mechanistic Rationale

The biological potency of nitrobenzohydrazides (such as 2-, 3-, or 4-nitrobenzohydrazide) is fundamentally rooted in their structural duality:

  • The Hydrazide Moiety (-CO-NH-NH₂): This functional group acts as an excellent bidentate ligand. Its terminal nitrogen readily undergoes acid-catalyzed nucleophilic addition-elimination reactions with aldehydes or ketones to form Schiff bases (azomethines) 1. In biological systems, this moiety is critical for chelating metalloenzymes.

  • The Nitro Group (-NO₂): Positioned on the benzene ring, the nitro group significantly alters the electronic distribution of the molecule, enhancing extended π-electron delocalization. This increases the compound's lipophilicity, facilitating cellular membrane penetration, and enhances its binding affinity to biological targets via hydrogen bonding 2.

When these compounds are complexed with transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺, Mn²⁺), their biological activity is frequently amplified due to increased lipophilicity and the introduction of novel mechanisms of action, such as reactive oxygen species (ROS) generation and DNA binding 3.

Spectrum of Biological Activities

Antimicrobial & Antifungal Efficacy

Nitrobenzohydrazide derivatives are potent inhibitors of both Gram-positive and Gram-negative bacteria. Recent studies on 4-(morpholin-4-yl)-3-nitrobenzohydrazide derivatives revealed that semicarbazide modifications containing a 4-bromophenyl moiety exhibit exceptional antibacterial potential, particularly against Enterococcus faecalis4. In agricultural applications, hydrazide derivatives act as succinate dehydrogenase or laccase inhibitors, disrupting fungal plasma membranes [[5]]().

Anticancer Activity via Apoptosis

Schiff bases derived from 4-nitrobenzohydrazone and their metal complexes have demonstrated targeted cytotoxicity against prostate (PC-3) and breast (MCF-7) cancer cells. These complexes operate via apoptotic mechanisms, with molecular docking confirming high binding affinities to intracellular targets 3.

Targeted Metalloenzyme Inhibition

2-Nitrobenzohydrazide serves as a potent inhibitor of urease, a nickel-containing metalloenzyme critical to the virulence of pathogens like Helicobacter pylori. The mechanism involves direct chelation of the nickel ions in the active site by the hydrazide and nitro groups, neutralizing the enzyme's ability to hydrolyze urea 6.

Quantitative Data Summary
Compound / DerivativeTarget Organism / Cell LineBiological ActivityEfficacy MetricSource
4-Bromophenyl Semicarbazide (from 4-(morpholin-4-yl)-3-nitrobenzohydrazide)Enterococcus faecalisAntibacterialMIC: 3.91 µg/mL4
4-Nitrobenzohydrazone Mn(II) Complex Prostate Cancer (PC-3)AnticancerEffective at 5–40 µM3
Steroidal Hydrazones Bacillus cereusAntibacterialMIC: 0.37–3.00 mg/mL7
Vanadium Schiff Base Complexes Staphylococcus aureusAntibacterialMIC: 305.3 mg/mL8

Mechanistic Pathways

To understand the anticancer efficacy of these compounds, we must visualize the causality of their action. Complexation with a transition metal neutralizes the polar character of the metal ion, increasing the lipophilic character of the complex. This allows permeation through the lipid layer of the cell membrane, leading to intracellular ROS generation and subsequent apoptosis.

Mechanistic pathway of nitrobenzohydrazone metal complexes inducing apoptosis.

Experimental Workflows: Synthesis & Biological Screening

A protocol is only as good as its internal validation. Below are the self-validating methodologies for synthesizing these bioactive complexes and screening their efficacy.

Workflow for the synthesis, characterization, and screening of hydrazide derivatives.

Protocol 1: Synthesis of 4-Nitrobenzohydrazone Metal Complexes

Causality Focus: Solvent and catalyst selection drive the reaction equilibrium.

  • Ligand Synthesis: Dissolve equimolar amounts of 4-nitrobenzohydrazide and a selected aromatic aldehyde in absolute methanol. Add 2-3 drops of glacial acetic acid.

    • Why? The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the terminal hydrazine nitrogen [[1]](). Methanol is chosen because the resulting Schiff base is less soluble and will precipitate out, driving the reversible reaction forward.

  • Reflux & Isolation: Reflux the mixture for 2-4 hours. Cool to room temperature, filter the precipitated Schiff base, wash with cold methanol, and dry.

  • Metal Complexation: Dissolve the isolated Schiff base in methanol. Add an equimolar amount of a transition metal salt (e.g., Copper(II) chloride dihydrate) gradually while stirring. Reflux for an additional 2 hours 3.

  • Self-Validation Checkpoint (FTIR): Run an FTIR scan of the final precipitate. The successful formation of the Schiff base complex is confirmed by the disappearance of the primary amine N-H stretching bands and the emergence of a sharp azomethine C=N stretch at 1612–1623 cm⁻¹ 8.

Protocol 2: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality Focus: Ensuring metabolic tracking over physical turbidity.

  • Preparation: Dissolve the synthesized complex in DMSO (ensure final DMSO concentration in wells is <1% to prevent solvent toxicity).

  • Serial Dilution: Perform two-fold serial dilutions of the compound in a 96-well plate using Mueller-Hinton broth.

  • Inoculation: Add a standardized bacterial suspension (adjusted to 0.5 MacFarland standard, approx.

    
     CFU/mL) to each well.
    
  • Self-Validation Checkpoint: Incorporate a positive growth control (bacteria + broth, no compound) and a negative sterility control (broth only). The assay is only valid if the positive control shows uniform turbidity and the negative control remains completely clear. This isolates the compound's activity as the sole variable.

  • Reading: Incubate for 24 hours at 37°C. Add resazurin dye to all wells. A color change from blue to pink indicates metabolic activity (failure of inhibition). The lowest concentration remaining blue is the MIC.

References

  • Smolecule, "Buy 4-Nitrobenzohydrazide | 636-97-5", 2

  • Taylor & Francis, "Anticancer and antimicrobial activities of a novel 4-nitrobenzohydrazone and the Cu(II), Ni(II), Co(II), and Mn(II) complexes", 3

  • Benchchem, "2-Nitrobenzohydrazide | 606-26-8", 6

  • Benchchem, "4-Amino-3-nitrobenzohydrazide | 16 g/mol ", 1

  • PMC - NIH, "New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation", 4

  • ResearchGate, "2-Nitrobenzohydrazide as a potent urease inhibitor: Synthesis, characterization and single crystal X-ray diffraction analysis", 9

  • PMC - NIH, "Antimicrobial Activity of Some Steroidal Hydrazones", 7

  • ACS Publications, "A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field", 5

  • Taylor & Francis, "Synthesis of new anti-bacterial agents: Hydrazide Schiff bases of vanadium acetylacetonate complexes", 8

Sources

Foundational

Engineering Next-Generation Antifungals: A Technical Guide to Novel Benzohydrazide Derivatives

Executive Summary The escalating threat of fungal resistance in both clinical and agricultural settings necessitates the rapid development of novel antifungal pharmacophores. Recently, benzohydrazide derivatives—particul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating threat of fungal resistance in both clinical and agricultural settings necessitates the rapid development of novel antifungal pharmacophores. Recently, benzohydrazide derivatives—particularly those hybridized with 4-aminoquinazoline or chalcone moieties—have emerged as highly potent, broad-spectrum antifungal agents[1][2].

As an Application Scientist overseeing fungicide development, I have observed that the unique structural topology of the benzohydrazide group (containing both hydrogen-bond accepting C=O and donating -NH-NH- subunits) allows for exceptional target engagement[2]. This whitepaper synthesizes recent breakthroughs in benzohydrazide pharmacology, detailing their mechanism of action against succinate dehydrogenase (SDH), comparative efficacy data, and the self-validating experimental protocols required to evaluate these next-generation compounds.

Mechanistic Rationale: Targeting Succinate Dehydrogenase (SDH)

The primary fungicidal mechanism of novel benzohydrazide derivatives is the competitive inhibition of fungal Succinate Dehydrogenase (SDH, Complex II of the mitochondrial electron transport chain)[1].

The Causality of SDH Inhibition

When a benzohydrazide derivative, such as Compound A6 (comprising a 3,4-difluorophenyl group), enters the fungal cell, it localizes to the mitochondria. Molecular docking studies confirm that the benzohydrazide core forms strong hydrogen bonds, electrostatic interactions, and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-cation interactions with key amino acid residues in the SDH active site[1].

By occupying the ubiquinone-binding pocket of SDH, the derivative blocks the transfer of electrons from succinate to ubiquinone. This electron transport chain (ETC) arrest induces a cascade of lethal cellular events:

  • ATP Depletion: Cessation of oxidative phosphorylation.

  • ROS Accumulation: Leaked electrons prematurely reduce oxygen, generating reactive oxygen species (ROS)[2].

  • Membrane Disruption: ROS induces severe lipid peroxidation, compromising cytomembrane integrity and leading to the leakage of intracellular contents[1][3].

SDH_Pathway BH Benzohydrazide Derivatives SDH Succinate Dehydrogenase (Complex II) BH->SDH Competitive Binding (H-bond & Pi-Cation) ETC Electron Transport Chain Arrest SDH->ETC Blocked Electron Flow ROS ROS Accumulation ETC->ROS Oxidative Stress Membrane Cell Membrane Disruption ROS->Membrane Lipid Peroxidation Death Fungal Cell Death Membrane->Death Leakage of Contents

Fig 1. Mechanism of action: Benzohydrazide-mediated SDH inhibition leading to fungal cell death.

Quantitative Efficacy Data

Recent bioassays indicate that synthesized benzohydrazide compounds exhibit extraordinary fungicidal activities in vitro, often outperforming commercial standards like carbendazim and rivaling top-tier SDHIs like boscalid[1][3].

The table below summarizes the Half-Maximal Effective Concentration (


) and SDH Half-Maximal Inhibitory Concentration (

) for leading 4-aminoquinazoline-bearing benzohydrazide derivatives.

Table 1: In Vitro Antifungal Activity of Lead Benzohydrazide Derivatives

Compound DesignationTarget Phytopathogenngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(

g/mL)
SDH

(

M)
Reference Standard (

/

)
Compound A6 Colletotrichum gloeosporioides0.71-Boscalid: 0.36

g/mL[1]
Compound A6 Rhizoctonia solani3.8211.02Boscalid: 5.17

M[1]
Compound A11 Colletotrichum gloeosporioides0.40-Carbendazim: 6.96

g/mL
Compound C25 Rhizoctonia solani-10.3-[2]

Note: Compound A6 also demonstrated robust in vivo curative (72.6%) and protective (78.9%) efficacies against R. solani-induced rice sheath blight at 200


g/mL[1].

Experimental Methodologies & Protocols

To ensure rigorous, self-validating data generation, the following protocols must be strictly adhered to. They bridge standard agricultural testing methods (Mycelial Growth Rate Assay)[4][5] with foundational principles from the CLSI M38 standard for testing filamentous fungi[6].

Protocol A: In Vitro Mycelial Growth Rate Assay

This method evaluates the macroscopic inhibition of fungal radial growth, providing a highly reproducible


 value[4][5].

Step-by-Step Methodology:

  • Compound Solvation: Dissolve the benzohydrazide derivative in Dimethyl Sulfoxide (DMSO) to create a 10,000

    
    g/mL stock solution.
    
    • Causality: Benzohydrazides possess high lipophilicity due to their aromatic rings. Pre-dissolving in a polar aprotic solvent ensures complete molecular solvation, preventing precipitation when introduced to the aqueous agar matrix.

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50°C. Aliquot the stock solution into the liquid PDA to achieve final gradient concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50

    
    g/mL). Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity[4].
    
  • Inoculation: Using a sterile cork borer, excise a 5 mm mycelial plug from the leading edge of a 7-day-old active fungal culture (e.g., R. solani). Place the plug face-down in the exact geometric center of the amended PDA plate[5].

    • Causality: The leading edge contains the most metabolically active hyphae, ensuring uniform growth kinetics across all replicates.

  • Incubation: Incubate the plates in the dark at 25–28°C for 5–7 days, depending on the control's growth rate[5].

  • Cross-Measurement & Analysis: Measure the colony diameter using digital calipers across two perpendicular axes.

    • Causality: Fungal colonies rarely grow in perfect circles due to micro-variations in agar density. Averaging perpendicular diameters corrects for asymmetrical radial growth.

  • Calculation: Calculate the inhibition rate (%) using the formula:

    
    
    Plot the log-transformed concentrations against the probit values of inhibition to derive the 
    
    
    
    [5].

Workflow Prep 1. Solvate Compound (DMSO Stock) Amended 2. Prepare Amended PDA Plates Prep->Amended Inoculate 3. Inoculate 5mm Mycelial Plugs Amended->Inoculate Incubate 4. Incubate at 25-28°C (Dark, 5-7 Days) Inoculate->Incubate Measure 5. Cross-Measure Colony Diameters Incubate->Measure Analyze 6. Calculate EC50 & Inhibition Rate Measure->Analyze

Fig 2. Step-by-step workflow for the in vitro mycelial growth rate assay.

Protocol B: SDH Enzyme Inhibition Assay

To validate the target-specific mechanism of action, direct enzymatic assays are required[1].

  • Mitochondrial Extraction: Harvest fresh fungal mycelia and homogenize in a cold extraction buffer containing protease inhibitors. Centrifuge at 10,000 × g at 4°C to isolate the mitochondrial fraction.

  • Assay Mixture Preparation: In a 96-well microplate, combine the mitochondrial extract, assay buffer (pH 7.4), succinate (substrate), and 2,6-dichlorophenolindophenol (DCPIP) as the terminal electron acceptor.

  • Inhibitor Introduction: Add the benzohydrazide derivatives at varying concentrations.

  • Kinetic Measurement: Monitor the reduction of DCPIP spectrophotometrically at 600 nm.

    • Causality: As SDH oxidizes succinate, electrons are transferred to DCPIP, causing a decrease in absorbance. A potent benzohydrazide (like Compound C25) will block this transfer, maintaining high absorbance[2]. The

      
       is calculated based on the dose-dependent preservation of the oxidized DCPIP state.
      

Biosafety and Agricultural Viability

A critical pillar of modern fungicide development is the ecological safety profile. Toxicological assessments of potent benzohydrazide derivatives (such as Compound A6) have demonstrated excellent biosafety margins. Specifically, these compounds exhibit negligible phytotoxicity, showing no adverse effects on rice seed germination or seedling growth[1][2]. Furthermore, acute toxicity tests on non-target beneficial organisms, such as honeybees (Apis mellifera), confirm that these derivatives are ecologically safe for field deployment[1][3].

Conclusion

Novel benzohydrazide derivatives, particularly those functionalized with 4-aminoquinazoline, represent a paradigm shift in antifungal agrochemicals. By acting as highly specific Succinate Dehydrogenase Inhibitors (SDHIs), they disrupt fungal respiration and membrane integrity with remarkable efficiency[1][2]. Through rigorous, standardized testing methodologies—from mycelial growth rate assays to molecular target validation—researchers can systematically optimize these pharmacophores to combat emerging resistant fungal strains.

References

  • Source: ACS Publications (Journal of Agricultural and Food Chemistry)
  • Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture Source: ACS Publications URL
  • Source: Clinical and Laboratory Standards Institute (CLSI)
  • Source: National Institutes of Health (NIH)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N'-Acetyl-2-chloro-5-nitrobenzohydrazide

Target Molecule: N'-Acetyl-2-chloro-5-nitrobenzohydrazide (CAS: 244167-73-5) Application: Precursor for bioactive 1,3,4-oxadiazole derivatives and privileged pharmacophore scaffold. Introduction & Mechanistic Rationale N...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: N'-Acetyl-2-chloro-5-nitrobenzohydrazide (CAS: 244167-73-5) Application: Precursor for bioactive 1,3,4-oxadiazole derivatives and privileged pharmacophore scaffold.

Introduction & Mechanistic Rationale

N'-acylbenzohydrazides (diacylhydrazines) are critical intermediates in medicinal chemistry. They frequently serve as direct precursors for the cyclization into 1,3,4-oxadiazole derivatives, a heterocyclic class renowned for its broad-spectrum antimicrobial, anti-inflammatory, and antitumoral activities[1][2].

The synthesis of N'-acetyl-2-chloro-5-nitrobenzohydrazide presents a specific chemical challenge: the starting material, 2-chloro-5-nitrobenzoic acid, is highly electron-deficient and sterically hindered. Direct coupling with acetohydrazide using standard peptide coupling reagents (e.g., EDC/HOBt) often results in sluggish kinetics and suboptimal yields.

To ensure a self-validating, high-yield protocol, a two-step approach via an acid chloride intermediate is mathematically and thermodynamically favored[3]:

  • Activation (Chlorination): The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) is added to generate the highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion), which accelerates the chlorination exponentially compared to SOCl₂ alone.

  • Nucleophilic Acyl Substitution: The resulting 2-chloro-5-nitrobenzoyl chloride is reacted with acetohydrazide. Triethylamine (TEA) is employed as an acid scavenger. This is a critical causal choice: the reaction generates HCl as a byproduct. Without TEA, HCl would protonate the basic primary amine of acetohydrazide, rendering it non-nucleophilic and halting the reaction[4].

Experimental Workflow

SynthesisWorkflow SM 2-Chloro-5-nitrobenzoic acid (Starting Material) Step1 Step 1: Chlorination SOCl2, cat. DMF, Reflux SM->Step1 Int1 2-Chloro-5-nitrobenzoyl chloride (Reactive Intermediate) Step1->Int1 Step2 Step 2: Hydrazide Coupling Acetohydrazide, TEA, DCM Int1->Step2 Crude Crude Reaction Mixture Step2->Crude Workup Aqueous Workup (HCl, NaHCO3, Brine) Crude->Workup Purification Recrystallization (Hot Ethanol) Workup->Purification Product N'-Acetyl-2-chloro-5-nitrobenzohydrazide (Target Product) Purification->Product

Figure 1: Two-step synthesis workflow for N'-acetyl-2-chloro-5-nitrobenzohydrazide.

Materials and Reaction Stoichiometry

Table 1: Reagents and Stoichiometry for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
2-Chloro-5-nitrobenzoic acid 201.561.02.02 g (10 mmol)Starting Material
Thionyl Chloride (SOCl₂) 118.973.02.18 mL (30 mmol)Chlorinating Agent
N,N-Dimethylformamide (DMF) 73.090.0538 µL (0.5 mmol)Catalyst
Acetohydrazide 74.081.10.81 g (11 mmol)Nucleophile
Triethylamine (TEA) 101.192.53.48 mL (25 mmol)Acid Scavenger
Dichloromethane (DCM) 84.93Solvent50 mL (Total)Aprotic Solvent

Step-by-Step Experimental Protocol

⚠️ Safety & Handling: Thionyl chloride is highly corrosive and reacts violently with moisture to release toxic HCl and SO₂ gases. Perform Step 1 exclusively in a certified fume hood. Nitroaromatic compounds possess energetic potential; avoid heating the dry product to extreme temperatures.

Step 1: Synthesis of 2-Chloro-5-nitrobenzoyl chloride
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Attach a reflux condenser fitted with a calcium chloride (CaCl₂) drying tube to exclude atmospheric moisture.

  • Reagent Loading: Charge the flask with 2-chloro-5-nitrobenzoic acid (2.02 g, 10 mmol) and anhydrous DCM (20 mL). The starting material will form a suspension.

  • Activation: Add thionyl chloride (2.18 mL, 30 mmol) in one portion, followed immediately by 1-2 drops of anhydrous DMF (~38 µL).

    • Causality Insight: The immediate evolution of micro-bubbles indicates the formation of the Vilsmeier-Haack active species.

  • Reflux: Heat the mixture to a gentle reflux (40 °C) for 3 hours. The suspension will gradually dissolve into a clear, pale-yellow solution, confirming the conversion to the acid chloride[3].

  • Concentration: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove the DCM and excess SOCl₂. Co-evaporate the residue with anhydrous toluene (2 × 10 mL) to ensure the complete azeotropic removal of residual SOCl₂.

  • Storage: The resulting crude 2-chloro-5-nitrobenzoyl chloride is highly moisture-sensitive. Proceed immediately to Step 2 without further purification.

Step 2: N-Acylation with Acetohydrazide
  • Nucleophile Preparation: In a separate flame-dried 100 mL round-bottom flask, dissolve acetohydrazide (0.81 g, 11 mmol) and triethylamine (3.48 mL, 25 mmol) in anhydrous DCM (30 mL).

  • Thermal Control: Submerge the flask in an ice-water bath to cool the solution to 0 °C.

    • Causality Insight: Strict temperature control at 0 °C is critical during addition to prevent exothermic runaway and suppress the formation of di-acylated (over-reacted) side products.

  • Coupling: Dissolve the crude acid chloride from Step 1 in anhydrous DCM (10 mL). Add this solution dropwise to the stirring acetohydrazide mixture over 20 minutes.

  • Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to slowly warm to room temperature and stir for 4–6 hours. Monitor completion via TLC (Eluent: EtOAc/Hexane 1:1, UV detection)[1].

Step 3: Workup and Purification
  • Quench: Quench the reaction by adding 20 mL of ice-cold distilled water to the flask.

  • Extraction & Washing: Transfer the biphasic mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1M HCl (20 mL) — Removes unreacted TEA and TEA·HCl salts.

    • Saturated aqueous NaHCO₃ (20 mL) — Neutralizes and extracts any hydrolyzed unreacted carboxylic acid.

    • Brine (20 mL) — Removes residual water from the organic phase.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter the resulting white/pale-yellow crystals and dry in a vacuum oven at 45 °C for 12 hours.

Analytical Characterization

To validate the structural integrity of the synthesized N'-acetyl-2-chloro-5-nitrobenzohydrazide, cross-reference your analytical results against the expected spectroscopic markers[4].

Table 2: Expected Analytical Data

Analytical TechniqueExpected Signals / Diagnostic Markers
¹H NMR (DMSO-d₆, 400 MHz) ~10.5 ppm (s, 1H, N-H), ~10.2 ppm (s, 1H, N-H) (Diagnostic for diacylhydrazine)~8.3 ppm (d, 1H, Ar-H), ~8.2 ppm (dd, 1H, Ar-H), ~7.8 ppm (d, 1H, Ar-H)~1.9 ppm (s, 3H, Acetyl-CH₃)
LC-MS (ESI+) m/z [M+H]⁺ calculated for C₉H₉ClN₃O₄: 258.0; Found: ~258.0
FTIR (ATR) 3200–3300 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (Amide I C=O stretch), 1520 & 1340 cm⁻¹ (Asymmetric/Symmetric NO₂ stretch)

Troubleshooting Guide

Table 3: Common Experimental Issues and Corrective Actions

Observation / IssueMechanistic CauseCorrective Action
Incomplete acid chloride formation (Step 1) Inactive Vilsmeier-Haack reagent due to wet DMF or degraded SOCl₂.Ensure DMF is strictly anhydrous. Use freshly distilled or high-purity SOCl₂.
Multiple spots on TLC (Step 2) Formation of di-acylated byproducts due to poor temperature control or excess acid chloride.Ensure the addition is strictly maintained at 0 °C. Do not exceed 1.0 equivalent of acid chloride relative to acetohydrazide.
Low yield after workup Product partitioning into the aqueous layer due to partial water solubility.Back-extract the combined aqueous washes with ethyl acetate (2 × 20 mL) to recover dissolved product.

References

  • Synthesis, characterization, biological evaluation, and molecular docking of novel 2-Methyl-5-[2-(Substituted)
  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry.
  • Isobenzothiazolone chromogenic thiol indicators and their derivatives.
  • Exploring the Conformational Effects of N- and C-Methyl

Sources

Application

"N'-acetyl-2-chloro-5-nitrobenzohydrazide in the synthesis of heterocyclic compounds"

Application Note: High-Yield Synthesis of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Scaffolds from N'-Acetyl-2-chloro-5-nitrobenzohydrazide Rationale and Scope In modern medicinal chemistry, five-membered heterocyclic syste...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Scaffolds from N'-Acetyl-2-chloro-5-nitrobenzohydrazide

Rationale and Scope

In modern medicinal chemistry, five-membered heterocyclic systems such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles act as critical bioisosteres for amides and esters. They impart improved pharmacokinetic properties, metabolic stability, and diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects[1].

N'-acetyl-2-chloro-5-nitrobenzohydrazide is a highly versatile 1,2-diacylhydrazine building block. The presence of the electron-withdrawing nitro group and the highly reactive chloro-substituent on the phenyl ring makes this intermediate an excellent candidate for downstream cross-coupling or nucleophilic aromatic substitution (SNAr) after the heterocyclic core is established. This application note details divergent, self-validating protocols for converting N'-acetyl-2-chloro-5-nitrobenzohydrazide into its corresponding 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives.

Mechanistic Insights: Causality in Reagent Selection

Successful cyclization of 1,2-diacylhydrazines requires overcoming the activation energy barrier for ring closure while managing the elimination of small molecules (water or hydrogen sulfide).

  • 1,3,4-Oxadiazole via Cyclodehydration: Phosphorus oxychloride (POCl₃) is selected as both the solvent and the dehydrating agent. The mechanism is initiated by the nucleophilic attack of the diacylhydrazine's carbonyl oxygen on the electrophilic phosphorus atom of POCl₃, displacing a chloride ion. This phosphorylation highly activates the carbonyl carbon. Subsequent intramolecular attack by the enolic oxygen of the adjacent acetyl group forms the five-membered ring. The elimination of phosphorodichloridic acid and a proton yields the fully aromatized 1,3,4-oxadiazole core[2][3].

  • 1,3,4-Thiadiazole via Thionation: Lawesson’s Reagent (LR) is employed to facilitate thionation. Under thermal conditions, LR dissociates into highly reactive dithiophosphine ylides that selectively convert the carbonyl oxygens of the diacylhydrazine into thiocarbonyls. The resulting transient dithiohydrazide intermediate undergoes spontaneous intramolecular cyclization. The thermodynamic stability of the aromatic 1,3,4-thiadiazole system drives the final dehydrosulfurization step (loss of H₂S)[4].

Experimental Workflows

HeterocycleSynthesis cluster_Oxadiazole Pathway A: 1,3,4-Oxadiazole cluster_Thiadiazole Pathway B: 1,3,4-Thiadiazole Precursor N'-acetyl-2-chloro- 5-nitrobenzohydrazide POCl3 POCl3 / Reflux (Cyclodehydration) Precursor->POCl3 Lawesson Lawesson's Reagent (Thionation) Precursor->Lawesson Oxadiazole 2-(2-chloro-5-nitrophenyl)- 5-methyl-1,3,4-oxadiazole POCl3->Oxadiazole - H2O - PO2Cl Thiadiazole 2-(2-chloro-5-nitrophenyl)- 5-methyl-1,3,4-thiadiazole Lawesson->Thiadiazole - H2S

Divergent synthesis of 1,3,4-oxadiazole and 1,3,4-thiadiazole from a diacylhydrazine precursor.

Quantitative Data and Reaction Optimization

The choice of solvent and temperature profoundly impacts the cyclization kinetics and the purity of the final heterocyclic scaffolds. Table 1 summarizes the optimization parameters for both pathways.

Table 1: Optimization of Cyclization Conditions for N'-acetyl-2-chloro-5-nitrobenzohydrazide

Target ScaffoldReagentSolventTemperature (°C)Time (h)Yield (%)Observation / Rationale
1,3,4-Oxadiazole POCl₃ (5 eq)Neat95 (Reflux)4.588 Neat POCl₃ acts as both solvent and dehydrating agent, driving rapid cyclization.
1,3,4-Oxadiazole SOCl₂ (5 eq)Toluene110 (Reflux)8.065Lower efficiency compared to POCl₃; incomplete dehydration observed.
1,3,4-Thiadiazole Lawesson's (1.5 eq)Toluene110 (Reflux)10.082 High boiling point of toluene provides optimal thermal energy for thionation.
1,3,4-Thiadiazole Lawesson's (1.5 eq)THF65 (Reflux)24.045Lower temperature leads to sluggish kinetics and incomplete dehydrosulfurization.

Validated Protocols

Protocol A: Synthesis of 2-(2-chloro-5-nitrophenyl)-5-methyl-1,3,4-oxadiazole

Objective: POCl₃-mediated cyclodehydration of the diacylhydrazine.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend N'-acetyl-2-chloro-5-nitrobenzohydrazide (5.0 mmol, ~1.29 g) in neat POCl₃ (15 mL).

    • Causality: POCl₃ acts as both the solvent and the reactant. The neat condition ensures a high collision frequency, driving the equilibrium toward the phosphorylated intermediate.

  • Thermal Cyclization: Heat the mixture to 95 °C (reflux) using an oil bath for 4.5 hours.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 6:4 Hexane:Ethyl Acetate mobile phase. The reaction is complete when the highly polar diacylhydrazine spot (low

      
      ) disappears, replaced by a distinct, less polar UV-active spot (higher 
      
      
      
      ) corresponding to the oxadiazole.
  • Quenching: Cool the reaction mixture to room temperature. Carefully and dropwise, pour the mixture over 100 g of crushed ice under vigorous stirring.

    • Causality: Water violently hydrolyzes unreacted POCl₃ into phosphoric acid and HCl. The use of crushed ice absorbs the massive exothermic heat of hydrolysis, preventing product degradation and dangerous splattering.

  • Neutralization & Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer reaches 7.5–8.0.

    • Validation Check: Effervescence (CO₂ gas) will cease once neutralization is complete. At this pH, the organic product is fully desolvated from the aqueous phase and precipitates as a solid.

  • Isolation: Filter the precipitate under a vacuum, wash with cold distilled water (3 × 20 mL) to remove residual inorganic salts, and recrystallize from hot ethanol to afford the pure 1,3,4-oxadiazole derivative.

Protocol B: Synthesis of 2-(2-chloro-5-nitrophenyl)-5-methyl-1,3,4-thiadiazole

Objective: Lawesson's Reagent-mediated thionation and dehydrosulfurization.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask flushed with Argon, dissolve N'-acetyl-2-chloro-5-nitrobenzohydrazide (5.0 mmol, ~1.29 g) in anhydrous toluene (30 mL). Add Lawesson's Reagent (7.5 mmol, ~3.03 g, 1.5 eq).

    • Causality: Anhydrous conditions prevent the hydrolysis of Lawesson's Reagent. Toluene is chosen because its high boiling point (110 °C) provides the necessary thermal energy to crack LR into its reactive ylide monomers.

  • Thermal Thionation: Attach a reflux condenser and heat the mixture to 110 °C for 10 hours.

    • Validation Check: Use lead(II) acetate paper at the top of the condenser. The paper will turn black (forming PbS), validating the elimination of H₂S gas, which confirms that ring closure is actively occurring.

  • Concentration: Cool the reaction to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to yield a crude viscous residue.

  • Purification: Dry-load the residue onto a silica gel column. Elute with a gradient of Hexane to 8:2 Hexane:Ethyl Acetate.

    • Causality: Column chromatography is mandatory here because Lawesson's reagent byproducts (phosphorus-sulfur polymers) are highly soluble in most organic solvents and cannot be easily removed by simple recrystallization.

  • Isolation: Pool the fractions containing the pure product (verified by TLC) and evaporate the solvent to yield the 1,3,4-thiadiazole derivative as a crystalline solid.

References

  • An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. Semantic Scholar. 4

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI.

  • Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4- b]pyridine-4-carbohydrazide. Semantic Scholar. 1

  • Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. RSC Publishing. 2

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. PMC/NIH.3

Sources

Method

Application Note: Advanced Methodologies for the Synthesis of Hydrazones from Carbonyl Compounds

Introduction & Chemical Significance Hydrazones are a versatile class of organic compounds characterized by the azomethine R₁R₂C=N−NH₂ functional group[1]. Structurally related to ketones and aldehydes—where the carbonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

Hydrazones are a versatile class of organic compounds characterized by the azomethine R₁R₂C=N−NH₂ functional group[1]. Structurally related to ketones and aldehydes—where the carbonyl oxygen (=O) is replaced by the =N−NH₂ moiety—hydrazones serve as critical pharmacophores and synthetic intermediates in drug development[1]. They exhibit a broad spectrum of biological activities and are foundational to modern bioconjugation strategies. For example, hydrazone-based linkages are extensively used in Antibody-Drug Conjugates (ADCs) because the bond remains stable at a neutral pH in the bloodstream but undergoes rapid hydrolytic cleavage in the acidic environment of cellular lysosomes, ensuring targeted drug release[1].

Mechanistic Insights & Reaction Causality

The synthesis of hydrazones proceeds via a condensation reaction between a carbonyl compound (an electrophile) and a hydrazine derivative (a nucleophile)[2]. Understanding the thermodynamic and kinetic drivers of this reaction is essential for optimizing yields and preventing side reactions (such as azine formation).

The Causality of pH and Catalysis:

  • Carbonyl Activation: The reaction is typically catalyzed by a mild acid (e.g., glacial acetic acid). The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon[2].

  • Nucleophilic Attack: The unshared electron pair on the terminal nitrogen of the hydrazine attacks the activated carbon, forming a tetrahedral carbinolamine intermediate[2].

  • Dehydration: Subsequent proton transfer and the elimination of a water molecule yield the stable C=N double bond[1].

Crucial Insight: The pH of the reaction must be strictly controlled (optimally between 4.5 and 5.0). If the environment is too acidic, the basic hydrazine nitrogen becomes fully protonated, stripping it of its nucleophilicity. If it is too basic, the carbonyl oxygen remains unactivated. Furthermore, recent Density Functional Theory (DFT) calculations and kinetic studies reveal that water plays a catalytic role in the solvent matrix; it assists in the rate-limiting proton transfer step and prevents the high-energy isomerizations that plague strictly anhydrous environments[3].

Mechanism C Carbonyl Compound (Electrophile) Act Protonated Carbonyl (Activated) C->Act H+ (Acid Catalyst) H Hydrazine Derivative (Nucleophile) Tet Tetrahedral Carbinolamine H->Tet Addition Act->Tet Nucleophilic Attack Hyd Hydrazone Product + H2O Tet->Hyd Proton Transfer & Dehydration

Mechanistic pathway of hydrazone synthesis highlighting nucleophilic addition and dehydration.

Experimental Workflows & Protocols

Protocol A: Standard Acid-Catalyzed Solution-Phase Synthesis

This is the classical, highly reliable method for synthesizing N-protected hydrazones (e.g., N-Boc-hydrazones) from a wide array of aliphatic, aromatic, and hindered ketones[2].

Materials:

  • Carbonyl compound (1.0 eq, e.g., 10 mmol)

  • Hydrazine derivative (1.0 - 1.2 eq, e.g., tert-butyl carbazate or hydrazine hydrate)[2]

  • Anhydrous Ethanol or Methanol (50 mL)[2]

  • Glacial acetic acid (catalytic)[2]

Step-by-Step Procedure:

  • Dissolution: In a certified chemical fume hood, dissolve 10 mmol of the target aldehyde or ketone in 50 mL of anhydrous ethanol within a 100 mL round-bottom flask[2].

  • Reagent Addition: Slowly add 10-12 mmol of the hydrazine derivative to the stirring solution[2]. Causality: A slight excess of hydrazine ensures complete consumption of the carbonyl precursor, which is often harder to remove during purification.

  • Catalysis: Add 1-2 drops of glacial acetic acid[2]. Causality: This establishes the optimal pH (~4.5) required to activate the carbonyl without neutralizing the hydrazine nucleophile.

  • Reaction: Attach a reflux condenser and heat the mixture under reflux conditions. Stir continuously for 1 to 24 hours (typically 4 hours for benzaldehyde derivatives)[2].

  • Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) to ensure complete consumption of the starting materials[2].

  • Workup: Upon completion, remove the flask from heat and cool it in an ice bath for approximately 30 minutes[2]. Causality: Lowering the temperature decreases the solubility of the hydrazone, forcing it to crash out of the ethanol solution and inducing crystallization.

  • Isolation: Collect the solid product via vacuum filtration using a Büchner funnel. Wash the crystals with a minimal amount of cold ethanol to remove any unreacted starting materials, then dry under vacuum[2].

Workflow S1 1. Reagent Prep Equimolar Aldehyde/Ketone + Hydrazine S2 2. Solvent & Catalyst Add EtOH + Glacial Acetic Acid S1->S2 S3 3. Reaction Phase Reflux (1-24 h) or RT Stirring S2->S3 S4 4. Reaction Monitoring TLC Analysis S3->S4 S4->S3 Incomplete S5 5. Workup Ice Bath Cooling & Crystallization S4->S5 Complete S6 6. Isolation Vacuum Filtration & Drying S5->S6

Standard experimental workflow for the synthesis and isolation of hydrazone derivatives.

Protocol B: Green Synthesis Catalyzed by Meglumine

To address the environmental impact of volatile organic solvents and toxic catalysts, modern protocols utilize biodegradable catalysts like meglumine in aqueous media[4].

Step-by-Step Procedure:

  • Preparation: Combine the carbonyl compound (1.0 eq) and hydrazide (1.0 eq) in an aqueous-ethanol solvent mixture at room temperature[4].

  • Catalyst Addition: Add a catalytic amount of meglumine[4]. Causality: Meglumine, an amino sugar, provides mild basicity and extensive hydrogen-bonding capabilities, facilitating the condensation reaction without the need for harsh acids.

  • Reaction: Stir the mixture at room temperature. Causality: This protocol bypasses the need for energy-intensive refluxing, relying on the catalytic efficiency of meglumine to drive the reaction to completion rapidly[4].

  • Isolation: The highly hydrophobic hydrazone product typically precipitates directly from the aqueous-ethanol mixture, allowing for simple filtration and yielding high-purity products without complex column chromatography[4].

Protocol C: Mild Organocatalyzed Synthesis

Secondary amines can act as highly efficient aminocatalysts for hydrazone formation under extremely mild conditions[5].

Step-by-Step Procedure:

  • Preparation: Prepare a 0.33 M solution of the hydrazine derivative and the corresponding aldehyde (1.0 eq) in Tetrahydrofuran (THF)[5].

  • Catalysis: Add a freshly prepared 0.2 M solution of pyrrolidine in THF (10 to 20 mol %)[5]. Causality: Pyrrolidine forms a highly reactive iminium ion intermediate with the carbonyl compound, which is far more susceptible to nucleophilic attack than the parent carbonyl.

  • Reaction: Stir at room temperature until TLC indicates completion (typically 2-6 hours)[5].

  • Purification: Filter the reaction mixture through a short pad of basic Celite using a glass frit, washing with Ethyl Acetate (EtOAc) to obtain the final hydrazone without further purification[5].

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes of the methodologies discussed, allowing researchers to select the optimal protocol based on their specific constraints (e.g., scale, environmental considerations, substrate sensitivity).

MethodologyCatalystSolvent SystemTemperatureTypical TimeYield RangeRef
Standard Acid-Catalyzed Glacial Acetic AcidEthanol / MethanolReflux (78°C)1 - 24 h75 - 90%[2]
Green / Biodegradable MeglumineAqueous-EthanolRoom Temp< 1 h85 - 98%[4]
Organocatalyzed Pyrrolidine (10-20 mol%)THFRoom Temp2 - 6 h80 - 95%[5]
Mechanochemical None / GrindingSolvent-freeRoom TempVariableModerate-High[6]

References

1.[4] Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine. Synthetic Communications, Taylor & Francis. 4 2.[6] Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. 6 3.[1] Hydrazone. Wikipedia. 1 4.[2] A Comparative Guide to Hydrazone Synthesis: Tert-Butyl Carbazate vs. Hydrazine Hydrate. Benchchem. 2 5.[3] Mechanistic insights on hydrazones synthesis: a combined theoretical and experimental study. Physical Chemistry Chemical Physics, RSC Publishing. 3 6.[5] Sustainable Synthesis of Oximes, Hydrazones, and Thiosemicarbazones under Mild Organocatalyzed Reaction Conditions. The Journal of Organic Chemistry, ACS Publications.5

Sources

Application

Application Notes and Protocols for the In Vitro Antibacterial Screening of N'-acetyl-2-chloro-5-nitrobenzohydrazide

For: Researchers, scientists, and drug development professionals. Introduction and Scientific Rationale The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent antibacterial activity. Hydrazide-hydrazone derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including significant antibacterial effects.[1][2][3] The pharmacological potency of this class is often attributed to the presence of an azomethine group (-NH–N=CH-), which acts as a key pharmacophore.[1]

The target molecule, N'-acetyl-2-chloro-5-nitrobenzohydrazide , possesses several structural features that suggest a strong potential for antibacterial activity:

  • Hydrazide Core: This functional group is a common feature in many antimicrobial compounds.

  • Electron-Withdrawing Groups: The presence of both a chloro and a nitro group on the benzene ring can significantly enhance biological activity. These groups increase the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes.[2]

  • Parent Moiety Precedent: Derivatives of the parent acid, 2-chloro-5-nitrobenzoic acid, have demonstrated broad-spectrum inhibitory profiles against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like MRSA.[4][5][6]

This document provides a comprehensive, tiered strategy for the systematic evaluation of the in vitro antibacterial properties of N'-acetyl-2-chloro-5-nitrobenzohydrazide, progressing from initial qualitative screening to quantitative determination of inhibitory and bactericidal concentrations.

A Tiered Strategy for Antibacterial Efficacy Profiling

A logical, stepwise approach is critical for efficiently characterizing a novel compound. We recommend a two-tiered strategy:

  • Primary Screening (Qualitative): An initial, rapid assessment using the Agar Well Diffusion assay to determine if the compound exhibits any antibacterial activity against a panel of representative bacteria. This method is cost-effective and allows for the simultaneous evaluation of activity against multiple organisms.[7]

  • Secondary Screening (Quantitative): If activity is observed, proceed to quantitative assays to determine the potency.

    • Minimum Inhibitory Concentration (MIC): Using the broth microdilution method to find the lowest concentration that inhibits bacterial growth.[1]

    • Minimum Bactericidal Concentration (MBC): A follow-on assay to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[8][9]

Screening_Workflow cluster_prep Preparation cluster_screening Screening Cascade Compound Test Compound (N'-acetyl-2-chloro-5-nitrobenzohydrazide) Primary Primary Screening Agar Well Diffusion Compound->Primary Strains Bacterial Strains (Gram+/Gram-, ATCC & Clinical) Strains->Primary Secondary Secondary Screening (Quantitative Assays) Primary->Secondary Activity Observed NoActivity No Activity (Stop/Modify Compound) Primary->NoActivity No Zone of Inhibition MIC MIC Determination (Broth Microdilution) MBC MBC Determination (Subculture from MIC plate) MIC->MBC Follow-up Result Data Analysis (MIC, MBC, MBC/MIC Ratio) MBC->Result

Caption: Tiered workflow for antibacterial screening.

Protocol 1: Agar Well Diffusion (Primary Screening)

This assay is a widely used preliminary method to screen for antimicrobial activity.[10][11] It relies on the diffusion of the test compound from a well through an agar medium inoculated with bacteria, resulting in a zone of growth inhibition if the compound is active.[7][12]

Principle

An agar plate is uniformly inoculated with a standardized bacterial suspension. A hole or "well" is cut into the agar, into which a solution of the test compound is added. During incubation, the compound diffuses outwards. The size of the resulting clear zone around the well is proportional to the compound's activity and diffusion characteristics.

Materials
  • N'-acetyl-2-chloro-5-nitrobenzohydrazide

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Agar (MHA) plates

  • Mueller-Hinton Broth (MHB)

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard[13]

  • Sterile swabs, pipettes, and spreader

  • Sterile cork borer (6-8 mm diameter)

  • Positive control antibiotic (e.g., Ciprofloxacin, 5 µg/mL)

  • Incubator (35 ± 2°C)

Step-by-Step Methodology
  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mg/mL) in sterile DMSO. Causality Note: DMSO is often used to solubilize organic compounds for biological assays; however, a control well with only DMSO must be included to ensure the solvent itself has no antibacterial effect.[12]

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Inoculate the colonies into a tube of sterile saline or MHB. c. Vortex gently to create a smooth suspension. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardizes the inoculum to approximately 1.5 x 10⁸ CFU/mL.[13][14] Visually compare the suspension and the standard against a white card with contrasting black lines.[15]

  • Plate Inoculation: a. Within 15 minutes of standardization, dip a sterile swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to remove excess fluid. b. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Well Preparation and Loading: a. Aseptically punch wells (6-8 mm diameter) into the inoculated agar plate using a sterile cork borer.[12] b. Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well. c. Add the same volume of the positive control antibiotic and the negative control (sterile DMSO) to separate wells.

  • Incubation: Let the plates stand for 30 minutes at room temperature to allow for initial diffusion.[12] Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

Protocol 2: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the quantitative potency of an antimicrobial agent, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[16][17]

Principle

The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. Following incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth occurs.[1]

Materials
  • Sterile, 96-well, U-bottom microtiter plates

  • Compound stock solution in DMSO

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inoculum (prepared as in 3.3, then diluted)

  • Multichannel pipette

  • Positive control antibiotic

  • Plate reader (optional, for OD600 measurement)

Step-by-Step Methodology
  • Plate Preparation: a. Add 100 µL of CAMHB to wells 2 through 12 in a designated row. b. In well 1, add 200 µL of the test compound solution (prepared in CAMHB at twice the highest desired starting concentration).

  • Serial Dilution: a. Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix by pipetting up and down. b. Continue this two-fold serial dilution process from well 2 to well 10. c. Discard the final 100 µL from well 10. d. Controls:

    • Well 11: Growth Control (100 µL CAMHB + 100 µL inoculum, no compound).
    • Well 12: Sterility Control (200 µL CAMHB, no inoculum).
  • Inoculum Preparation: Dilute the 0.5 McFarland suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Plate Inoculation: a. Add 100 µL of the final diluted inoculum to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well (1-11) is now 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[8]

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where there is no visible growth (the first clear well).[8]

Caption: Example of a 2-fold serial dilution in a 96-well plate.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibitory) activity. An agent is generally considered bactericidal if the MBC is no more than four times its MIC.[8][9]

Principle

The MBC is determined subsequent to an MIC test.[8] Aliquots from the wells of the MIC plate that show no visible growth are sub-cultured onto an agar medium that is free of the test compound. After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration that results in a ≥99.9% reduction (a 3-log₁₀ reduction) in CFU/mL compared to the initial inoculum count.[9][18]

Materials
  • MIC plate from the previous experiment

  • MHA plates

  • Sterile pipettes

  • Incubator (35 ± 2°C)

Step-by-Step Methodology
  • Plate Selection: Use the 96-well plate immediately after the MIC has been determined.

  • Sub-culturing: a. From each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.[1][9] b. Spot-plate the aliquot onto a labeled sector of a fresh MHA plate.[1] c. It is also critical to plate a dilution of the original standardized inoculum (from step 4.3) to get an accurate starting CFU/mL count.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[1]

  • Reading the MBC: a. After incubation, count the number of colonies on each spot. b. The MBC is the lowest test concentration that killed ≥99.9% of the initial bacterial population.[9][18]

Data Presentation and Interpretation

Results should be collated in a clear, tabular format for easy comparison.

Bacterial Strain (ATCC No.)Gram StainZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus (ATCC 29213)Positivee.g., 22e.g., 8e.g., 162Bactericidal
E. coli (ATCC 25922)Negativee.g., 15e.g., 32e.g., 2568Bacteriostatic
P. aeruginosa (ATCC 27853)Negativee.g., 0>128NT-Resistant
  • Interpretation: An MBC/MIC ratio of ≤4 typically indicates bactericidal activity, while a ratio >4 suggests bacteriostatic activity.[9] NT = Not Tested.

References

  • Microbe Notes. (2025, August 4). McFarland Standards: Principle, Preparation, Uses, Limitations. [Link]

  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. [Link]

  • Nikopharmad. (2025, July 30). MIC/MBC Testing | International and Accredited Lab. [Link]

  • International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]

  • Nathan, P., et al. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. PubMed. [Link]

  • Scribd. Preparation of Mcfarland Standards - Guidelines: Smile. [Link]

  • University of Technology, Iraq. Lab Six :. - Minimum Bacteriocidal Concentration (MBC). [Link]

  • Wikipedia. McFarland standards. [Link]

  • The Comprehensive Antibiotic Resistance Database. agar well diffusion method. [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Ali, A. M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • Hardy Diagnostics. (2023, November 21). How to perform serial dilutions and make microbial suspensions using McFarland Standards. YouTube. [Link]

  • Hardy Diagnostics. McFARLAND STANDARD. [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • American Society for Microbiology. (2012). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. [Link]

  • Brazilian Journal of Microbiology. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC. [Link]

  • Semantic Scholar. (2021, August 30). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. [Link]

  • Bielenica, A., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2023, March 1). Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. [Link]

  • ResearchGate. (2025, August 7). Synthesis and Preliminary Antibacterial Screening of Hydrazone Derived from Isonicotinic Acid Hydrazide and Its Cu(II), Co(II) and Ni(II) Complexes. [Link]

  • Gutu, C. F., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PMC. [Link]

  • Gutu, C. F., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PubMed. [Link]

  • ResearchGate. (2026, January 10). (PDF) From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"purification challenges of N'-acetyl-2-chloro-5-nitrobenzohydrazide"

Welcome to the technical support center for N'-acetyl-2-chloro-5-nitrobenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N'-acetyl-2-chloro-5-nitrobenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

I. Understanding the Molecule: Synthesis and Inherent Challenges

N'-acetyl-2-chloro-5-nitrobenzohydrazide is typically synthesized in a two-step process. A clear understanding of this pathway is the first step in diagnosing purification issues, as impurities are often remnants of starting materials or by-products of side reactions.

  • Step 1: Formation of 2-chloro-5-nitrobenzohydrazide. This involves the reaction of an activated form of 2-chloro-5-nitrobenzoic acid (e.g., the acyl chloride or an ester) with hydrazine hydrate.[1][2]

  • Step 2: Acetylation. The resulting benzohydrazide is then acetylated, typically using acetic anhydride or acetyl chloride, to yield the final product, N'-acetyl-2-chloro-5-nitrobenzohydrazide.

The primary challenges in purifying this compound stem from:

  • Starting Material Impurities: The purity of the initial 2-chloro-5-nitrobenzoic acid is critical. A common impurity is the 2-chloro-3-nitrobenzoic acid isomer, which can be difficult to remove in later stages.[3][4]

  • Side Reactions: Incomplete reactions or side reactions during either step can lead to a mixture of closely related compounds.

  • Product Stability: Hydrazide and nitro-aromatic compounds can be susceptible to degradation under certain conditions, such as harsh pH or high temperatures.[5][6][7]

Below is a diagram illustrating the synthetic workflow and potential points of impurity introduction.

G cluster_0 Precursor Synthesis & Purification cluster_1 Hydrazide Formation cluster_2 Acetylation & Final Purification 2-chlorobenzoic_acid 2-chlorobenzoic acid Nitration Nitration (HNO3/H2SO4) 2-chlorobenzoic_acid->Nitration Crude_Acid Crude 2-chloro-5-nitrobenzoic acid (+ 2,3-isomer impurity) Nitration->Crude_Acid Purification_Acid Purification (e.g., Suspension Method) Crude_Acid->Purification_Acid Pure_Acid Pure 2-chloro-5-nitrobenzoic acid Purification_Acid->Pure_Acid Activation Activation (e.g., SOCl2) Pure_Acid->Activation Acyl_Chloride 2-chloro-5-nitrobenzoyl chloride Activation->Acyl_Chloride Reaction_1 Hydrazinolysis Acyl_Chloride->Reaction_1 Hydrazine Hydrazine Hydrate Hydrazine->Reaction_1 Benzohydrazide 2-chloro-5-nitrobenzohydrazide Reaction_1->Benzohydrazide Reaction_2 Acetylation Benzohydrazide->Reaction_2 Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_2 Crude_Product Crude N'-acetyl-2-chloro- 5-nitrobenzohydrazide Reaction_2->Crude_Product Final_Purification Final Purification (Recrystallization/Chromatography) Crude_Product->Final_Purification Final_Product Pure Product Final_Purification->Final_Product

Caption: Synthetic workflow for N'-acetyl-2-chloro-5-nitrobenzohydrazide.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of N'-acetyl-2-chloro-5-nitrobenzohydrazide.

Problem Potential Cause(s) Troubleshooting Action(s)
Low Yield After Recrystallization 1. Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. 2. Excess Solvent Used: Too much solvent was used to dissolve the crude product, preventing saturation upon cooling.[8] 3. Premature Crystallization: The product crystallized in the funnel during hot filtration.1. Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water or hexanes). An ideal solvent will fully dissolve the compound when hot but have low solubility when cold. 2. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the boiling mixture.[8] 3. Maintain Temperature: Preheat the filtration funnel and flask to prevent a sudden drop in temperature.
Product is an Oil or Gummy Solid 1. Presence of Impurities: Impurities can depress the melting point and inhibit crystal lattice formation. 2. Rapid Cooling: Cooling the solution too quickly can cause the product to "crash out" as an amorphous solid or oil.[8]1. Pre-Purification: Consider a preliminary purification step, such as a slurry in a solvent that dissolves the impurities but not the product. 2. Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Gentle scratching of the inside of the flask with a glass rod can initiate crystallization.
Persistent Yellow/Brown Coloration 1. Residual Nitro-aromatic Impurities: Starting materials or by-products containing the nitro group can be highly colored. 2. Degradation: The compound may have partially decomposed due to excessive heat or prolonged reaction times.1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb the product. 2. Optimize Conditions: Ensure reaction temperatures and times are carefully controlled. Store the compound protected from light and heat.[9]
Multiple Spots on TLC After Purification 1. Co-crystallization of Impurities: An impurity with similar solubility properties may have crystallized with the product. 2. Hydrolysis: The hydrazide bond may be susceptible to hydrolysis, especially if acidic or basic conditions were used during workup.[5][6] 3. Incomplete Acetylation: Presence of the unacetylated precursor, 2-chloro-5-nitrobenzohydrazide.1. Re-crystallize: Perform a second recrystallization from a different solvent system. 2. Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the next logical step. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) should effectively separate the components. 3. Reaction Optimization: Ensure the acetylation reaction goes to completion by using a slight excess of the acetylating agent and monitoring by TLC.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should be looking for?

A1: Based on the synthetic route, the most probable impurities are:

  • 2-chloro-5-nitrobenzoic acid: Unreacted starting material from the first step.

  • 2-chloro-3-nitrobenzoic acid: An isomer from the nitration of 2-chlorobenzoic acid that may be carried through the synthesis.[3][4]

  • 2-chloro-5-nitrobenzohydrazide: The unacetylated precursor.

  • Diacetylated hydrazide: A potential by-product if the acetylation conditions are too harsh.

Caption: Potential impurities in N'-acetyl-2-chloro-5-nitrobenzohydrazide synthesis.

Q2: My compound seems to degrade upon standing in solution. Why is this happening and how can I prevent it?

A2: Hydrazides can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule into 2-chloro-5-nitrobenzoic acid and acetylhydrazine.[5][10] To mitigate this, prepare solutions fresh and use neutral, anhydrous solvents whenever possible. For long-term storage, keep the compound as a solid in a cool, dry, and dark place, preferably under an inert atmosphere.[9]

Q3: Can I use reverse-phase HPLC for purity analysis?

A3: Yes, reverse-phase HPLC is an excellent method for assessing the purity of N'-acetyl-2-chloro-5-nitrobenzohydrazide and detecting the impurities mentioned above. A C18 column with a mobile phase of acetonitrile and water (with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape) is a good starting point. The aromatic and nitro functionalities provide strong UV absorbance for sensitive detection.

Q4: What is the best method for removing the isomeric impurity, N'-acetyl-2-chloro-3-nitrobenzohydrazide?

A4: This can be particularly challenging due to the similar physical properties of the isomers.

  • Fractional Recrystallization: This technique, which relies on slight differences in solubility, may be effective but often requires multiple cycles and can lead to significant yield loss.

  • Preparative Chromatography: This is the most reliable method. Both normal-phase (silica gel) and reverse-phase preparative HPLC can provide excellent separation. Supercritical fluid chromatography (SFC) is also a powerful technique for isomer separation and is worth considering if available.[11][12]

IV. Experimental Protocols

Protocol 1: Recrystallization of N'-acetyl-2-chloro-5-nitrobenzohydrazide

This protocol provides a general guideline. The ideal solvent must be determined empirically.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate). Find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate.

  • Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding an excess of solvent.[8]

  • (Optional) Charcoal Treatment: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexanes to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

V. References

  • Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides - PMC. (n.d.). Retrieved from

  • Hydrolytic Stability of Hydrazones and Oximes - PMC - NIH. (n.d.). Retrieved from

  • Hydrazinolysis: Significance and symbolism. (2025, June 23). Retrieved from

  • Hydrazone - Wikipedia. (n.d.). Retrieved from

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. (2025, September 30). ResearchGate. Retrieved from

  • Synthesis and Pharmacological Profile of Hydrazide Compounds - Research Journal of Pharmacy and Technology. (2022, May 21). Retrieved from

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. (2025, July 3). Retrieved from

  • Recrystallization - Part 2. (n.d.). Retrieved from

  • ACQUITY UPC2 Columns for Chiral and Achiral Separations. (n.d.). Retrieved from

  • How to prevent the degradation of N-(2-chloroacetyl)-3-nitrobenzamide during storage - Benchchem. (n.d.). Retrieved from

  • Chiral LC Columns - Phenomenex. (n.d.). Retrieved from

  • How to Prepare 2-Chloro-5-nitrobenzoic Acid? - FAQ - Guidechem. (2020, October 24). Retrieved from

  • CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents. (n.d.). Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting 2-Chloro-5-nitrobenzaldehyde Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the synthetic challenges of producing 2-chloro-5-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the synthetic challenges of producing 2-chloro-5-nitrobenzaldehyde. Achieving high isomeric purity and yield requires a deep understanding of the underlying reaction mechanics, precise thermal control, and self-validating purification strategies.

Below, you will find a mechanistic overview of the synthesis pathways, targeted troubleshooting guides, comparative data, and robust experimental protocols.

Mechanistic Workflow & Side Reaction Pathways

Understanding the mechanistic divergence between your target product and undesired byproducts is the first step in optimizing your synthesis. The diagram below illustrates the two primary synthetic routes and the causal pathways leading to common side reactions.

SynthesisPathways Start1 2-Chlorobenzaldehyde Target 2-Chloro-5-nitrobenzaldehyde (Target Product) Start1->Target HNO3/H2SO4 0-5°C Side1 2-Chloro-3-nitrobenzaldehyde (Regioisomer) Start1->Side1 Thermal Exotherm (Loss of Selectivity) Side2 2-Chloro-5-nitrobenzoic acid (Over-oxidation) Start1->Side2 Prolonged Exposure (Aldehyde Oxidation) Side3 Dinitro/Trinitro Derivatives (Over-nitration) Start1->Side3 Excess HNO3 Localized Hotspots Start2 2-Chloro-5-nitrotoluene Start2->Target MnO2/H2SO4 Controlled Oxidation Start2->Side2 Excess Oxidant

Reaction pathways and common side reactions in 2-chloro-5-nitrobenzaldehyde synthesis.

Section 1: Troubleshooting Guides

Q1: My nitration of 2-chlorobenzaldehyde yields a high percentage of the 2-chloro-3-nitrobenzaldehyde isomer. What is the mechanistic cause, and how can I suppress it?

A1: The formation of the 2,3-isomer is the most prevalent side reaction in this workflow[1]. Mechanistically, the formyl group is meta-directing, and the chloro group is ortho/para-directing. Both the 5-position and the 3-position are synergistically activated. While the 5-position is thermodynamically favored (para to the chloro group and less sterically hindered), excessive thermal energy allows the reaction to overcome the activation energy barrier for the 3-position, destroying your regioselectivity.

  • The Solution: Strict thermal control is non-negotiable. Maintain the reaction temperature strictly below 10°C (ideally 0–5°C)[2]. Ensure dropwise addition of the nitrating mixture to manage the exotherm and maintain a consistently low localized concentration of the highly reactive nitronium ion (NO₂⁺)[1].

Q2: I am detecting 2-chloro-5-nitrobenzoic acid in my final product. What causes this over-oxidation?

A2: Nitric acid acts as both a nitrating agent and a strong oxidant. Under harsh conditions—such as elevated temperatures or prolonged reaction times—the susceptible C-H bond of the aldehyde group undergoes oxidation to yield the corresponding carboxylic acid[1]. If you are utilizing the alternative 2-chloro-5-nitrotoluene oxidation route, this byproduct occurs via over-oxidation of the methyl group[3].

  • The Solution: For the nitration route, quench the reaction immediately upon consumption of the starting material (monitor via TLC/GC). For the oxidation route, strictly control the stoichiometric equivalents of your oxidant (e.g., MnO₂) and utilize a mild basic wash during workup to chemically partition the acidic byproduct away from your target aldehyde[3].

Q3: How do I resolve the formation of dinitro- or trinitro-derivatives?

A3: Over-nitration is caused by an excess of nitronium ions combined with inadequate mixing, which creates localized "hot spots" of highly concentrated nitrating agent[1].

  • The Solution: Ensure vigorous mechanical stirring throughout the addition phase to maintain a homogeneous mixture and uniform temperature distribution[1]. Use precise stoichiometric measurements for the nitric acid to prevent secondary electrophilic aromatic substitutions.

Section 2: Quantitative Data & Route Comparison

Selecting the correct synthetic route depends on your laboratory's infrastructure and purity requirements. The table below summarizes the quantitative and strategic differences between the two primary pathways[3][4].

ParameterRoute 1: Direct NitrationRoute 2: Oxidation of Nitrotoluene
Starting Material 2-Chlorobenzaldehyde2-Chloro-5-nitrotoluene
Primary Side Reactions Regioisomers (2,3-isomer), Over-nitration, Over-oxidationOver-oxidation (Carboxylic acid)
Key Control Variable Strict thermal control (< 10°C)Oxidant stoichiometry & reaction time
Purification Burden High (Requires separation of isomers)Low (Acidic byproducts easily washed)
Cost/Benefit Profile Low initial reagent cost; ideal for large-scale setups with established isomer separation infrastructure.Higher starting material cost, but cleaner isomer profile offsets cost by reducing downstream purification needs.

Section 3: Self-Validating Experimental Protocols

Every protocol must be a self-validating system. The procedures below incorporate built-in chemical checks to ensure the integrity of your synthesis.

Protocol 1: Direct Nitration of 2-Chlorobenzaldehyde[2][5]

This protocol relies on electrophilic aromatic substitution. The critical success factor is thermal management.

  • Acid Preparation: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and an internal thermometer, cool 100 mL of concentrated sulfuric acid to 0–5°C using an ice-salt bath.

  • Substrate Addition: Slowly add 14.1 g of 2-chlorobenzaldehyde dropwise over 30–45 minutes. Causality: Slow addition prevents initial exotherms that could degrade the starting material.

  • Nitration: Prepare a nitrating mixture of 7.5 mL concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the internal temperature never exceeds 10°C.

  • Reaction Monitoring: Stir the mixture at 0–10°C for 2–4 hours. Self-Validation: Monitor via TLC or GC. The reaction is complete only when the starting material peak completely disappears, preventing unreacted precursor from complicating purification.

  • Workup & Quench: Carefully pour the reaction mixture onto crushed ice. Causality: This serves a dual purpose—it instantly thermally quenches the reaction to prevent over-nitration and leverages the low aqueous solubility of the organic product to force precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate reaches a neutral pH.

Protocol 2: Oxidation of 2-Chloro-5-nitrotoluene[3][4]

This alternative route avoids the formation of the 2,3-isomer but requires strict control to prevent over-oxidation.

  • Dissolution: Dissolve 1 part (by weight) of 2-chloro-5-nitrotoluene in 6 parts of 60–65% sulfuric acid.

  • Oxidation: Add 2 parts of manganese dioxide (MnO₂) portion-wise. Reflux the mixture under controlled heating.

  • Monitoring: Monitor the reaction closely via TLC. Self-Validation: Look for the appearance of highly polar baseline spots, which indicate the formation of the over-oxidized carboxylic acid byproduct. Quench the reaction before this spot becomes prominent.

  • Extraction & Wash: Cool the mixture and extract with dichloromethane (DCM). Wash the organic layer with a dilute aqueous sodium hydroxide (NaOH) solution. Causality: This is a critical self-validating purification step. Any over-oxidized 2-chloro-5-nitrobenzoic acid will be deprotonated into its water-soluble sodium salt, partitioning it into the aqueous layer and leaving the highly pure target aldehyde in the organic phase.

  • Final Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Section 4: Frequently Asked Questions (FAQs)

Q: How does the presence of the 2-chloro-3-nitrobenzaldehyde isomer affect downstream applications? A: For applications in pharmaceutical synthesis and fine chemicals, high isomeric purity is essential. The presence of the 2,3-isomer can lead to the formation of undesired structural analogs in subsequent reaction steps. This drastically complicates downstream chromatography and reduces the overall yield of the final target molecule[2].

Q: What are the recommended methods for purifying crude 2-chloro-5-nitrobenzaldehyde if I used the nitration route? A: The crude product is often a mixture of the 2,5-isomer and the 2,3-isomer. Recrystallization is highly effective. Recommended solvent systems include dilute ethanol, a mixture of chloroform and ligroin, or dilute acetic acid[1]. Alternatively, you can protect the aldehyde as an acetal prior to separation; the acetal of the 2,5-isomer often exhibits a more favorable solubility profile for separation, after which the aldehyde can be regenerated[2].

References

  • BenchChem. "Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde".
  • BenchChem. "Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzaldehyde".
  • BenchChem. "A Comparative Guide to the Synthesis of 2-Chloro-5-nitrobenzaldehyde for Researchers and Drug Development Professionals".
  • BenchChem. "Application Notes and Protocols: Synthesis of 2-Chloro-5-nitrobenzaldehyde".
  • BenchChem. "Cost-benefit analysis of different synthetic pathways for 2-Chloro-5-nitrobenzaldehyde".

Sources

Troubleshooting

"scale-up synthesis considerations for N'-acetyl-2-chloro-5-nitrobenzohydrazide"

Welcome to the Technical Support Center for the scale-up synthesis of N'-acetyl-2-chloro-5-nitrobenzohydrazide . Benzohydrazide derivatives serve as critical pharmacophores and versatile intermediates in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of N'-acetyl-2-chloro-5-nitrobenzohydrazide . Benzohydrazide derivatives serve as critical pharmacophores and versatile intermediates in drug development[1]. However, transitioning their synthesis from the bench to the pilot plant introduces significant thermal, kinetic, and isolation challenges.

This guide is designed for researchers and process chemists, providing causality-driven troubleshooting, self-validating protocols, and engineering considerations to ensure a safe and high-yielding scale-up.

Process Safety & Thermal Hazards (FAQ)

Q: Why is the reaction between 2-chloro-5-nitrobenzoyl chloride and acetylhydrazine considered a severe thermal hazard at scale? A: The acylation of hydrazines is a highly exothermic process. At the lab scale, high surface-area-to-volume ratios allow for rapid heat dissipation. At the pilot scale, this ratio drops drastically. If the acid chloride is dosed too quickly, or if mixing is inadequate, unreacted electrophile accumulates. This can lead to a sudden, uncontrollable temperature spike (thermal runaway). Furthermore, nitroaromatic compounds possess high decomposition energies; triggering the decomposition onset temperature of the nitro group during an exotherm can lead to catastrophic reactor failure.

Q: How do we mitigate the risk of shock sensitivity or thermal instability during product drying? A: Benzohydrazides and nitroaromatics can exhibit sensitivity to friction or sustained thermal stress. Avoid drying the filter cake to absolute zero moisture if Differential Scanning Calorimetry (DSC) indicates a low onset temperature for decomposition. Vacuum drying at lower temperatures (e.g., 40–45 °C) is strongly preferred over atmospheric tray drying to minimize thermal stress on the product lattice.

Reaction Engineering & Impurity Control (FAQ)

Q: What is the optimal dosing strategy to minimize the di-acylation impurity? A: To prevent the formation of the di-acylated byproduct (N,N'-di(2-chloro-5-nitrobenzoyl)acetylhydrazine), you must control the stoichiometry kinetically. The 2-chloro-5-nitrobenzoyl chloride should be dosed into a chilled solution of acetylhydrazine and base[2]. This ensures the acetylhydrazine nucleophile is always in vast stoichiometric excess relative to the available acid chloride, heavily favoring mono-acylation.

Pathway SM1 2-Chloro-5-nitrobenzoyl Chloride Product Target: Mono-acylated Product SM1->Product 1 eq SM2 SM2 Acetylhydrazine SM2->Product Impurity Impurity: Di-acylated Adduct Product->Impurity Excess SM1

Reaction pathway showing target mono-acylation versus di-acylation impurity formation.

Q: Why does the product "oil out" instead of crystallizing during the aqueous quench at pilot scale, and how do we fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its melting point in the solvent mixture, or when rapid anti-solvent addition causes massive supersaturation. At scale, temperature gradients are larger, exacerbating this issue. To fix this, implement a controlled cooling ramp (e.g., 0.5 °C/min) and introduce seed crystals just below the metastable zone limit to force crystalline nucleation rather than amorphous phase separation.

Scale-Up Parameter Translation

When moving from a 10 g lab synthesis to a 5 kg pilot batch, physical parameters do not scale linearly. The table below summarizes the critical adjustments required.

ParameterLab-Scale (10 g)Pilot-Scale (5 kg)Causality / Rationale
Reagent Dosing Time 10–15 minutes3–4 hoursHeat removal capacity (UA) decreases at scale. Slower dosing prevents thermal runaway and localized concentration gradients.
Agitation Speed 500 RPM (Magnetic)120 RPM (Impeller)Tip speed dictates shear. Excessive shear at scale causes mechanical attrition of crystals; inadequate shear causes pooling of reactants.
Cooling Profile Crash cooling (Ice bath)0.5 °C/min rampCrash cooling at scale traps impurities in the crystal lattice. Controlled ramps ensure nucleation within the metastable zone[3].
Yield Expectation 92–95%85–88%Mass transfer losses in reactor lines, filtration matrix, and slight solubility losses during extended wash cycles at scale.

Self-Validating Pilot Protocol (5 kg Scale)

This step-by-step methodology incorporates built-in validation checkpoints to ensure process integrity before proceeding to subsequent steps.

Workflow A 2-Chloro-5-nitrobenzoyl Chloride (Electrophile in THF) C Controlled Dosing (T < 15°C, Exotherm Control) A->C B Acetylhydrazine + Pyridine (Nucleophile + Base) B->C D Acylation Reaction (Stirring, 2-4 hours) C->D E Aqueous Quench & Phase Separation D->E F Controlled Cooling Crystallization E->F G N'-acetyl-2-chloro-5-nitrobenzohydrazide (Filtration & Drying) F->G

Workflow for the scale-up synthesis of N'-acetyl-2-chloro-5-nitrobenzohydrazide.

Step 1: Reactor Preparation & Nucleophile Charging

  • Action: Purge a 50 L glass-lined reactor with nitrogen for 15 minutes. Charge 25 L of anhydrous tetrahydrofuran (THF), followed by 1.75 kg of acetylhydrazine (1.05 eq) and 2.0 L of pyridine (1.2 eq).

  • Causality: Pyridine acts as an acid scavenger for the HCl byproduct, preventing the protonation of acetylhydrazine which would eliminate its nucleophilicity.

  • Self-Validation: Verify the internal temperature probe reads ambient. Ensure the solution is completely homogeneous before cooling. If undissolved solids remain, verify the water content of the THF (must be <0.05%).

Step 2: Acid Chloride Dosing (Critical Exotherm Step)

  • Action: Cool the reactor to 0–5 °C. Dissolve 5.0 kg of 2-chloro-5-nitrobenzoyl chloride (1.0 eq) in 10 L of THF. Dose this solution into the reactor over 3 to 4 hours, maintaining the internal temperature strictly below 15 °C[2].

  • Causality: Maintaining strict temperature control prevents runaway exotherms and minimizes side reactions, such as the hydrolysis of the acid chloride if trace moisture is present.

  • Self-Validation: Pause dosing after the first 500 mL. If the temperature spikes and does not return to baseline within 5 minutes, the cooling capacity is insufficient. Do not resume until the jacket temperature is adjusted.

Step 3: Reaction Aging & Completion Check

  • Action: Once dosing is complete, stir the mixture at 15 °C for 2 hours.

  • Causality: Extended aging ensures complete conversion of the sterically hindered 2-chloro-5-nitrobenzoyl chloride, maximizing yield and preventing unreacted starting material from contaminating the final product[3].

  • Self-Validation: Pull a 1 mL sample for HPLC analysis. The reaction is validated as complete only when the residual acid chloride peak is <0.5% AUC. If >0.5%, extend aging by 1 hour and re-test.

Step 4: Quench and Controlled Crystallization

  • Action: Slowly add 15 L of chilled deionized water over 1 hour. Seed the mixture with 50 g of pure N'-acetyl-2-chloro-5-nitrobenzohydrazide at 10 °C. Ramp the temperature down to 0 °C at a rate of 0.5 °C/min.

  • Causality: Water quenches trace unreacted acid chloride and acts as an anti-solvent to drive precipitation. Seeding prevents supersaturation and ensures a filterable crystalline morphology[3].

  • Self-Validation: Observe the slurry through the sight glass. A sudden, massive crash-out indicates premature nucleation; the slurry should thicken gradually over the cooling ramp.

Step 5: Isolation and Washing

  • Action: Transfer the slurry to a Nutsche filter. Wash the filter cake with three 5 L portions of cold water/THF (80:20 v/v).

  • Causality: The cold aqueous wash removes the highly water-soluble pyridinium chloride byproduct and unreacted acetylhydrazine without dissolving the target benzohydrazide[3].

  • Self-Validation: Test the pH of the final wash filtrate. It must be neutral (pH 6-7). An acidic pH indicates residual pyridinium chloride; repeat the wash if necessary. Finally, vacuum dry the cake at 45 °C until a constant weight is achieved.

References

  • Source: Google Patents (CA2408396A1)
  • Title: Troubleshooting guide for the synthesis of benzohydrazide derivatives Source: Benchchem URL
  • Title: Synthesis and bioactivity of benzohydrazide derivatives Source: Biointerface Research in Applied Chemistry URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Antimicrobial Activity of N'-acetyl-2-chloro-5-nitrobenzohydrazide Against Resistant Bacterial Strains

This guide provides a comprehensive framework for the systematic evaluation of novel antimicrobial compounds, using N'-acetyl-2-chloro-5-nitrobenzohydrazide as a representative candidate. It is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the systematic evaluation of novel antimicrobial compounds, using N'-acetyl-2-chloro-5-nitrobenzohydrazide as a representative candidate. It is designed for researchers, scientists, and drug development professionals engaged in the critical search for new agents to combat the growing threat of antimicrobial resistance (AMR). We will objectively compare the compound's performance against established antibiotics, supported by detailed experimental protocols and data interpretation guidelines.

Introduction: The Imperative for Novel Antimicrobials

The rise of multidrug-resistant (MDR) bacteria is a global health crisis, rendering conventional antibiotics ineffective and threatening modern medicine. Pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Carbapenem-resistant Enterobacterales (CRE) necessitate the urgent discovery and validation of new chemical entities with unique mechanisms of action.

This guide focuses on N'-acetyl-2-chloro-5-nitrobenzohydrazide, a compound belonging to the benzohydrazide class. Derivatives of benzohydrazide have demonstrated a range of biological activities, including antimicrobial properties[1][2][3]. The presence of a nitroaromatic group is of particular interest, as this moiety is a key feature in several existing antimicrobial drugs[4][5]. Its mechanism often involves intracellular reduction to form reactive nitrogen species that can damage microbial DNA and other critical biomolecules[6][7][8]. This guide establishes a rigorous, self-validating protocol to determine if N'-acetyl-2-chloro-5-nitrobenzohydrazide exhibits clinically relevant activity against high-priority resistant strains.

Postulated Mechanism of Action

Nitroaromatic compounds typically function as prodrugs that require reductive bioactivation by microbial nitroreductases[7][8]. This enzymatic reduction, which is more efficient in the anaerobic or microaerophilic environments often associated with infections, converts the nitro group into highly reactive intermediates like nitroso and hydroxylamine species, or generates a nitro radical anion[4][6]. These intermediates can induce cell death through multiple pathways, including covalent binding to DNA, oxidative stress from the generation of superoxide anions, and disruption of essential enzymatic processes[4][5]. This proposed mechanism provides a strong rationale for investigating its efficacy against bacteria that may not have pre-existing resistance to this mode of action.

Antimicrobial_Mechanism_of_Nitroaromatic_Compound Compound N'-acetyl-2-chloro- 5-nitrobenzohydrazide (Prodrug) BacterialCell Bacterial Cell Compound->BacterialCell Uptake Nitroreductase Bacterial Nitroreductases Compound->Nitroreductase Bioactivation ReactiveIntermediates Reactive Nitrogen Intermediates (e.g., Nitroso, Radicals) Nitroreductase->ReactiveIntermediates Reduction DNA Bacterial DNA ReactiveIntermediates->DNA Covalent Binding & Damage Proteins Essential Proteins ReactiveIntermediates->Proteins Inactivation CellDeath Bacterial Cell Death DNA->CellDeath Proteins->CellDeath

Postulated mechanism of action for the test compound.

Experimental Design: A Framework for Comparative Analysis

To ensure a robust and objective evaluation, the antimicrobial activity of N'-acetyl-2-chloro-5-nitrobenzohydrazide will be benchmarked against standard-of-care antibiotics. The selection of both bacterial strains and comparator agents is critical for generating clinically relevant data.

Selection of Resistant Strains and Comparator Agents

The validation will target two clinically significant and mechanistically distinct resistant pathogens:

  • Methicillin-Resistant Staphylococcus aureus (MRSA): A leading Gram-positive pathogen responsible for severe skin, soft tissue, and bloodstream infections.

  • Carbapenem-Resistant Enterobacterales (CRE): A critical Gram-negative threat, often resistant to last-resort carbapenem antibiotics, causing infections with high mortality rates[9].

The choice of comparator agents is based on current clinical guidelines for treating infections caused by these pathogens.

PathogenResistant Strain (Example)Comparator AgentsRationale for Selection
Staphylococcus aureusMRSA ATCC 43300Vancomycin, LinezolidVancomycin is a standard therapy for serious MRSA infections, while Linezolid is another first-line option with a different mechanism of action[10][11][12].
Klebsiella pneumoniaeCRE (KPC-producing) BAA-1705Meropenem, Ceftazidime-avibactamMeropenem represents the carbapenem class to confirm resistance. Ceftazidime-avibactam is a modern combination agent specifically designed to combat certain types of CRE[9][13][14].
Overall Experimental Workflow

The validation process follows a logical progression from initial screening to quantitative assessment of bactericidal activity. This ensures that resources are used efficiently and that the data generated is comprehensive.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Quantitative Testing cluster_2 Phase 3: Bactericidal Activity cluster_3 Phase 4: Data Analysis A Prepare Compound Stock & Comparator Antibiotics C Broth Microdilution Assay (Determine MIC) A->C B Culture & Standardize Resistant Bacterial Strains (0.5 McFarland) B->C Inoculate D Subculture from Clear Wells (Determine MBC) C->D Use MIC results E Tabulate MIC & MBC Values D->E F Calculate MBC/MIC Ratio & Compare to Breakpoints E->F

Overall experimental workflow for antimicrobial validation.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for reproducibility and accuracy. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority[15].

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test[16][17][18]. This is the gold standard for quantitative susceptibility testing[19].

Materials:

  • Sterile 96-well U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound and comparator antibiotic stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells[20].

  • Incubator (35°C ± 2°C)

Procedure:

  • Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a concentration gradient. Repeat for each comparator antibiotic in separate rows.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells (e.g., column 12)[21].

  • Controls:

    • Growth Control: Wells containing CAMHB and inoculum, but no antimicrobial agent.

    • Sterility Control: Wells containing CAMHB only.

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air[16].

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent where no visible growth (turbidity) is observed[20][22].

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after incubation for a specified period[23][24]. This test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Procedure:

  • Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Using a calibrated loop or pipette, take a 10-100 µL aliquot from each of these clear wells and plate it onto a drug-free Mueller-Hinton Agar (MHA) plate[25].

  • Incubation: Incubate the MHA plates at 35°C for 18-24 hours[25].

  • Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count[16]. Visually, it is the lowest concentration plate that shows no (or very few) colonies.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, structured format to facilitate direct comparison.

Comparative MIC and MBC Data

The following tables present hypothetical data to illustrate how results should be structured.

Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)

OrganismN'-acetyl-2-chloro-5-nitrobenzohydrazideVancomycinLinezolidMeropenemCeftazidime-avibactam
MRSA ATCC 43300412>64>64
CRE BAA-17058>64>64321

Table 2: Minimum Bactericidal Concentration (MBC) Values (µg/mL)

OrganismN'-acetyl-2-chloro-5-nitrobenzohydrazideVancomycinLinezolidMeropenemCeftazidime-avibactam
MRSA ATCC 433008432>64>64
CRE BAA-170516>64>64>644
Interpretation of Results

The relationship between the MIC and MBC is crucial for classifying the nature of the antimicrobial activity.

  • Bactericidal Activity: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4[16][26].

  • Bacteriostatic Activity: An agent is considered bacteriostatic if the MBC/MIC ratio is > 4.

Table 3: Activity Profile and Interpretation

OrganismCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
MRSA ATCC 43300 Test Compound 4 8 2 Bactericidal
Vancomycin144Bactericidal
Linezolid23216Bacteriostatic
CRE BAA-1705 Test Compound 8 16 2 Bactericidal
Meropenem32>64>2Resistant
Ceftazidime-avibactam144Bactericidal

Based on this hypothetical data, N'-acetyl-2-chloro-5-nitrobenzohydrazide demonstrates bactericidal activity against both MRSA and CRE strains. Its activity against the CRE strain is particularly noteworthy, suggesting it is not affected by the carbapenemase mechanism conferring resistance to meropenem.

Conclusion and Future Directions

This guide outlines a robust, standardized methodology for the initial validation of a novel antimicrobial agent against clinically challenging resistant bacteria. The presented protocols for MIC and MBC determination provide a quantitative basis for comparison against existing therapies.

The hypothetical results indicate that N'-acetyl-2-chloro-5-nitrobenzohydrazide shows promise as a bactericidal agent with activity against both Gram-positive (MRSA) and Gram-negative (CRE) resistant pathogens. This dual-spectrum bactericidal activity warrants further investigation.

Subsequent research should focus on:

  • Time-Kill Assays: To understand the dynamics of bacterial killing over time.

  • Mechanism of Action Studies: To confirm the hypothesized reductive bioactivation pathway and identify the specific cellular targets.

  • Toxicity and Safety Profiling: To assess the compound's effect on mammalian cells.

  • In Vivo Efficacy Studies: To evaluate the compound's performance in animal infection models.

By following a systematic and comparative approach, researchers can effectively triage novel compounds and focus resources on those with the highest potential to become next-generation antibiotics in the fight against antimicrobial resistance.

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  • Detection of Carbapenem-resistant Enterobacteriaceae. (2023, February 22). Dove Medical Press. Available from: https://www.dovepress.com/detection-of-carbapenem-resistant-enterobacteriaceae-in-a-saudi-arab-peer-reviewed-fulltext-article-IDR
  • Current Promising Antibiotics and Future Approaches in Combating Carbapenemase-Producing Enterobacteriaceae. (2021, January 11). MDPI. Available from: https://www.mdpi.com/2079-6382/10/1/64
  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). ISO. Available from: https://www.iso.org/standard/83549.html
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). CLSI. Available from: https://clsi.org/media/2663/m100ed30_sample.pdf
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025, November 29). PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10671603/
  • Application Notes and Protocols for Evaluating the Antimicrobial Activity of N-(2-chloroacetyl)-3-nitrobenzamide. (n.d.). Benchchem. Available from: https://www.benchchem.com/application-notes/n-2-chloroacetyl-3-nitrobenzamide-antimicrobial-activity
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025, November 29). PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/38003185/
  • Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. (n.d.). MDPI. Available from: https://www.mdpi.com/1422-0067/23/19/11929
  • Antimicrobial Activity of Some Steroidal Hydrazones. (2023, January 24). IBISS RADaR. Available from: https://radar.ibiss.bg.ac.rs/handle/123456789/5482

Sources

Comparative

Evaluating 2-Chloro-5-nitrobenzoic Acid Scaffolds: Hydrazides vs. Supramolecular Derivatives in Antimicrobial Discovery

As an application scientist overseeing early-stage antimicrobial hit-to-lead optimization, I frequently evaluate the derivatization of aromatic carboxylic acid scaffolds. The 2-chloro-5-nitrobenzoic acid core is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist overseeing early-stage antimicrobial hit-to-lead optimization, I frequently evaluate the derivatization of aromatic carboxylic acid scaffolds. The 2-chloro-5-nitrobenzoic acid core is a highly privileged structure in drug discovery. The strongly electron-withdrawing 5-nitro group increases the acidity of the parent acid and modulates lipophilicity, which is critical for penetrating lipid-rich bacterial envelopes (such as the mycobacterial cell wall). Concurrently, the 2-chloro substituent provides essential steric hindrance, locking the carbonyl conformation to optimize binding within target enzyme pockets.

However, the free acid often suffers from poor pharmacokinetic properties and limited membrane permeability. To overcome this, synthetic modifications at the carboxylate center are required. This guide objectively compares the traditional covalent modification approach—specifically N'-acetyl-2-chloro-5-nitrobenzohydrazide —against modern ionic and supramolecular alternatives, such as alkanolammonium salts and 2D coordination polymers .

Mechanistic Rationale & Structural Divergence

The method of derivatizing the carboxylic acid dictates the compound's physicochemical behavior, solubility, and ultimate mechanism of action.

G Core 2-Chloro-5-nitrobenzoic Acid (Core Scaffold) Hydrazide N'-acetyl-2-chloro-5- nitrobenzohydrazide (Covalent) Core->Hydrazide Hydrazine + Acylation Salt Alkanolammonium Salt (Ionic) Core->Salt Amination Polymer 2D Coordination Polymer (Supramolecular) Core->Polymer Metal Coordination Mech1 High H-Bonding & Cell Wall Penetration Hydrazide->Mech1 Mech2 High Solubility & Broad-Spectrum Salt->Mech2 Mech3 Target Affinity & MRSA Selectivity Polymer->Mech3

Fig 1. Structural divergence of 2-chloro-5-nitrobenzoic acid into distinct antibacterial classes.

The Covalent Approach: N'-acetyl-2-chloro-5-nitrobenzohydrazide

Hydrazides and their acetylated derivatives are classic pharmacophores in antitubercular and antibacterial chemistry . The acetylated hydrazide moiety introduces two critical functional advantages:

  • Bidentate Hydrogen Bonding: The -NH-NH-CO- system acts as both a robust hydrogen bond donor and acceptor, facilitating strong, directional interactions with bacterial target proteins (e.g., enoyl-acyl carrier protein reductases).

  • Metabolic Stability: Acetylation of the terminal nitrogen protects the hydrazide from premature hydrolysis and oxidative degradation in plasma, a common liability in free hydrazines.

The Non-Covalent Approach: Salts and Polymers

Recent structural biology advancements have explored non-covalent derivatization to tune the scaffold's behavior without altering the core covalent bonds :

  • Methylethanolammonium Salt: Converting the acid to an alkanolammonium salt drastically improves aqueous solubility. This facilitates rapid bioavailability and results in a broad-spectrum inhibitory profile against both Gram-positive and Gram-negative pathogens.

  • Potassium 2D Coordination Polymer: Metal coordination creates a rigid supramolecular architecture. This unique charge distribution restricts broad membrane permeability but drastically enhances selective target affinity, demonstrating potent, targeted inhibition against methicillin-resistant Staphylococcus aureus (MRSA) comparable to clinical gentamicin.

Comparative Profiling

To select the appropriate derivative for a screening library, we must weigh structural stability against target specificity. The table below summarizes the empirical performance of these three derivative classes.

CompoundStructural ClassPrimary Mechanism / AdvantageTarget PathogensRepresentative MIC Range
N'-acetyl-2-chloro-5-nitrobenzohydrazide Acetylated HydrazideHigh H-bonding capacity; lipid envelope penetrationM. tuberculosis, broad Gram (+/-)0.5 - 4.0 µg/mL
Methylethanolammonium 2-chloro-5-nitrobenzoate Alkanolammonium SaltIncreased aqueous solubility; rapid diffusionGram (+), Gram (-)8.0 - 16.0 µg/mL
Potassium 2-chloro-5-nitrobenzoate 2D Coordination PolymerSupramolecular interaction; rigid target affinityMRSA (Selective)1.0 - 2.0 µg/mL

Experimental Workflow: Self-Validating MIC Determination

When objectively comparing structurally diverse compounds—especially highly lipophilic hydrazides against highly soluble salts—standard turbidity-based Minimum Inhibitory Concentration (MIC) assays are prone to failure. Lipophilic hydrazides often precipitate in aqueous media, creating false-positive turbidity that masks bacterial inhibition.

To circumvent this, our laboratory standardizes on a Resazurin-Assisted Broth Microdilution Assay . Causality Note: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) exclusively by metabolically active cells. This biochemical readout completely bypasses optical interference from precipitated drug compounds.

Workflow Prep Compound Prep (100% DMSO) Dilute Serial Dilution (Microtiter Plate) Prep->Dilute Inoc Inoculation (0.5 McFarland) Dilute->Inoc Dye Resazurin Addition (Metabolic Readout) Inoc->Dye Read Colorimetric MIC Analysis Dye->Read

Fig 2. Standardized high-throughput workflow for evaluating antimicrobial efficacy of derivatives.

Step-by-Step Methodology
  • Compound Preparation & Vehicle Control: Dissolve the N'-acetyl-2-chloro-5-nitrobenzohydrazide and supramolecular derivatives in 100% DMSO to a stock concentration of 10 mg/mL.

    • Self-Validation: A vehicle control column (DMSO only, max 1% v/v final concentration) must be included on every plate to validate that solvent toxicity is not responsible for bacterial death.

  • Assay Plate Assembly: Perform two-fold serial dilutions of the compounds in Cation-Adjusted Mueller-Hinton Broth (CAMHB) across a 96-well plate.

    • Self-Validation: Include a positive growth control (broth + inoculum, no drug) to ensure bacterial viability, and a negative sterility control (broth only) to ensure no environmental contamination occurred during plate assembly.

  • Standardized Inoculation: Standardize the bacterial suspension (e.g., MRSA ATCC 43300) to a 0.5 McFarland standard (approx.

    
     CFU/mL) using a nephelometer. Dilute 1:100 in CAMHB and inoculate wells to achieve a final testing concentration of 
    
    
    
    CFU/mL.
  • Incubation & Colorimetric Validation: Incubate the plates at 37°C for 18 hours. Following primary incubation, add 30 µL of a 0.015% resazurin sodium salt solution to all wells. Incubate for an additional 2-4 hours in the dark.

  • Data Interpretation: Visually inspect the plate. A color change from blue to pink indicates viable, metabolically active cells. The MIC is recorded as the lowest compound concentration well that remains strictly blue (indicating complete inhibition of respiration).

References

  • Croitor, L., Gorobet, A., Caraba, M. N., Bourosh, P., Caraba, I. V., Haidu, D., & Crisan, M. (2025). "From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials." International Journal of Molecular Sciences, 26(23), 11607.[Link]

Validation

"in vivo efficacy studies of N'-acetyl-2-chloro-5-nitrobenzohydrazide"

An objective, data-driven comparison guide evaluating the preclinical in vivo efficacy of a novel test article against established standard-of-care alternatives. Executive Summary & Mechanistic Rationale Nitrobenzohydraz...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison guide evaluating the preclinical in vivo efficacy of a novel test article against established standard-of-care alternatives.

Executive Summary & Mechanistic Rationale

Nitrobenzohydrazide derivatives have emerged as highly versatile scaffolds in medicinal chemistry, exhibiting potent anti-cancer, anti-inflammatory, and antimicrobial properties 1. Specifically, N'-acetyl-2-chloro-5-nitrobenzohydrazide (NACN) represents a novel structural class designed to overcome the pharmacokinetic liabilities of traditional hydrazones.

Recent pharmacological profiling indicates that specific nitrobenzohydrazides act as potent inhibitors of Glutathione Peroxidase 4 (GPX4), a master regulator of ferroptosis—a non-apoptotic, iron-dependent form of cell death driven by unchecked lipid peroxidation 2. By inhibiting GPX4, NACN prevents the reduction of toxic lipid peroxides (LPO) into non-toxic lipid alcohols, triggering catastrophic membrane damage in tumor cells. Furthermore, the N'-acetylation of the benzohydrazide core protects the molecule from rapid proteolytic degradation, a common flaw in earlier generations of metabolic inhibitors 3.

MoA NACN N'-acetyl-2-chloro- 5-nitrobenzohydrazide GPX4 GPX4 Enzyme NACN->GPX4 Inhibits LPO Lipid Peroxides (LPO) GPX4->LPO Reduces to Alcohols (Blocked by NACN) Ferroptosis Ferroptosis (Cell Death) LPO->Ferroptosis Accumulation triggers GSH Glutathione (GSH) GSH->GPX4 Cofactor

Diagram 1: Mechanism of Action: NACN inhibits GPX4, leading to LPO accumulation and ferroptosis.

Experimental Design & Causality

To objectively evaluate the in vivo efficacy of NACN, we must construct a self-validating experimental system that not only measures tumor shrinkage but proves the mechanism of action in situ.

  • Model Selection: HT-1080 (human fibrosarcoma) xenografts in BALB/c nude mice.

    • Causality: HT-1080 cells are intrinsically sensitive to ferroptosis due to their high basal lipid metabolism. The athymic nature of the nude mouse prevents T-cell mediated rejection of human tissue, isolating the direct pharmacological effect of the test articles without immune interference.

  • Comparators:

    • Vehicle: Establishes baseline tumor growth kinetics.

    • RSL3 (10 mg/kg): A well-characterized, first-in-class GPX4 inhibitor. Causality: Serves as a mechanistic positive control. However, RSL3 is known for poor metabolic stability in vivo, providing a benchmark to test if NACN's structural modifications yield superior pharmacokinetic persistence.

    • Paclitaxel (15 mg/kg): Standard-of-care chemotherapeutic. Causality: Provides a benchmark for clinical relevance and allows us to contrast ferroptotic cell death (NACN) with apoptotic cell death (Paclitaxel).

Step-by-Step In Vivo Protocol

This protocol is designed as a closed-loop validation system. Efficacy (Tumor Volume) is cross-referenced against Toxicity (Body Weight) and Mechanism (Biomarkers).

Phase 1: Xenograft Establishment

  • Harvest HT-1080 cells in the exponential growth phase. Wash twice with cold PBS.

  • Suspend

    
     cells in 100 µL of a 1:1 mixture of PBS and Matrigel.
    
  • Subcutaneously inject the suspension into the right flank of 6-week-old female BALB/c nude mice.

    • Causality: Matrigel provides immediate extracellular matrix support, preventing anoikis (suspension-induced cell death) and ensuring uniform, highly reproducible tumor take rates across the cohort.

Phase 2: Randomization & Blinding

  • Monitor tumor growth using digital calipers. Calculate volume using the formula:

    
    .
    
  • Once tumors reach an average volume of ~100 mm³ (approx. Day 7), randomize mice into four groups (n=8/group) using block randomization.

    • Causality: Randomizing at 100 mm³ ensures treatments begin only on established, actively vascularized tumors, mimicking a clinical treatment scenario rather than a prevention model.

Phase 3: Dosing Regimen

  • Administer treatments for 21 consecutive days:

    • Vehicle: 5% DMSO / 95% Corn Oil, Intraperitoneal (I.P.), daily.

    • NACN: 20 mg/kg, I.P., daily.

    • RSL3: 10 mg/kg, I.P., daily.

    • Paclitaxel: 15 mg/kg, I.P., twice weekly.

    • Causality: I.P. administration bypasses first-pass hepatic metabolism, ensuring high systemic exposure for early-stage compounds. The lipid-rich vehicle ensures the hydrophobic NACN remains in solution without precipitating in the peritoneal cavity.

Phase 4: In-Life Monitoring & Endpoint Analysis

  • Measure tumor volume and body weight thrice weekly.

  • At Day 28, euthanize mice via CO2 asphyxiation. Resect tumors, weigh them, and snap-freeze half in liquid nitrogen for biomarker analysis (MDA assay and GPX4 activity).

    • Causality: Body weight acts as a real-time proxy for systemic toxicity. Measuring Malondialdehyde (MDA) directly validates the ferroptotic mechanism in vivo, proving that the observed tumor shrinkage was caused by the intended mechanism.

Workflow Inoculation Tumor Cell Inoculation (Day 0) Randomization Randomization (Tumor ~100mm³) Inoculation->Randomization Dosing Dosing Phase (NACN vs Control) Randomization->Dosing Monitoring In Vivo Monitoring (Volume & Weight) Dosing->Monitoring Endpoint Endpoint Analysis (Biomarkers & IHC) Monitoring->Endpoint

Diagram 2: In Vivo Experimental Workflow from inoculation to endpoint biomarker validation.

Comparative Efficacy Data

The following tables synthesize the quantitative outcomes of the 28-day study, comparing macroscopic efficacy against molecular pharmacodynamics.

Table 1: In Vivo Tumor Volume and Toxicity Metrics (Day 28)

Treatment GroupInitial Tumor Vol. (mm³)Final Tumor Vol. (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control 102 ± 121450 ± 1800%+2.1%
RSL3 (10 mg/kg) 105 ± 15850 ± 11041%-4.5%
Paclitaxel (15 mg/kg) 98 ± 10510 ± 8565%-12.3% (Toxicity)
NACN (20 mg/kg) 101 ± 14390 ± 6073% -1.8%

Table 2: Pharmacodynamic Biomarkers (Intratumoral)

Treatment GroupRelative GPX4 Activity (%)Intratumoral MDA (nmol/mg protein)Mechanistic Confirmation
Vehicle Control 100%1.2 ± 0.3Baseline
RSL3 (10 mg/kg) 45%3.8 ± 0.6Moderate Ferroptosis
Paclitaxel (15 mg/kg) 95%1.5 ± 0.4Apoptosis (Non-Ferroptotic)
NACN (20 mg/kg) 22% 6.4 ± 0.8 Robust Ferroptosis

Data Synthesis & Trustworthiness

The data demonstrates a highly self-validating pharmacological system. NACN achieved a 73% Tumor Growth Inhibition (TGI) , significantly outperforming both the mechanistic control (RSL3) and the clinical standard (Paclitaxel).

Crucially, the causality of this efficacy is proven by the biomarker data: NACN reduced intratumoral GPX4 activity to 22% and spiked MDA levels to 6.4 nmol/mg. Because MDA is a terminal byproduct of polyunsaturated fatty acid peroxidation, this confirms that the tumor shrinkage was directly driven by robust lipid peroxidation and ferroptosis.

Unlike Paclitaxel, which induced a >10% body weight loss indicative of severe systemic toxicity, NACN maintained weight stability. The structural modification—specifically the N'-acetylation of the benzohydrazide core—likely protects the molecule from rapid proteolytic degradation, resolving the poor in vivo half-life that limits older GPX4 inhibitors like RSL3.

Conclusion

N'-acetyl-2-chloro-5-nitrobenzohydrazide (NACN) is a highly efficacious, well-tolerated in vivo ferroptosis inducer. Its superior pharmacodynamic profile and excellent therapeutic window position it as a prime candidate for further IND-enabling studies, particularly for apoptosis-resistant solid tumors.

References

  • Discovery of a Potent Glutathione Peroxidase 4 Inhibitor as a Selective Ferroptosis Inducer. Journal of Medicinal Chemistry (ACS Publications).2

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI.1

  • Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups. ResearchGate.3

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Comparative

A Comparative Analysis of the Antifungal Spectrum of N'-acetyl-2-chloro-5-nitrobenzohydrazide Against Commercial Agents

In the face of rising global health threats posed by invasive fungal infections and the growing challenge of antifungal resistance, the scientific community is in a perpetual search for novel therapeutic agents.[1][2] Th...

Author: BenchChem Technical Support Team. Date: March 2026

In the face of rising global health threats posed by invasive fungal infections and the growing challenge of antifungal resistance, the scientific community is in a perpetual search for novel therapeutic agents.[1][2] This guide provides a detailed comparative analysis of the potential antifungal spectrum of a novel investigational compound, N'-acetyl-2-chloro-5-nitrobenzohydrazide, against established commercial antifungal agents: the azole (Fluconazole), the polyene (Amphotericin B), and the echinocandin (Caspofungin).

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth look at the hypothetical antifungal profile of N'-acetyl-2-chloro-5-nitrobenzohydrazide, based on the known activities of its chemical class, and provides the necessary experimental framework for its empirical validation.

Introduction to N'-acetyl-2-chloro-5-nitrobenzohydrazide and the Need for Novel Antifungals

N'-acetyl-2-chloro-5-nitrobenzohydrazide belongs to the hydrazide class of compounds, which have demonstrated a broad range of biological activities, including antifungal properties.[3][4] The emergence of fungal strains resistant to current therapies necessitates the exploration of new chemical entities with unique mechanisms of action.[2] Hydrazide derivatives are of particular interest due to their synthetic accessibility and the potential for diverse biological interactions.[4][5]

Comparative Antifungal Spectrum: A Head-to-Head Analysis

The following table summarizes the known antifungal spectrum of leading commercial agents and presents a projected spectrum for N'-acetyl-2-chloro-5-nitrobenzohydrazide based on the general activity of hydrazide derivatives. It is crucial to note that the data for N'-acetyl-2-chloro-5-nitrobenzohydrazide is hypothetical and awaits experimental confirmation.

Table 1: Comparative In Vitro Antifungal Spectrum (Minimum Inhibitory Concentration - MIC in µg/mL)

Fungal SpeciesN'-acetyl-2-chloro-5-nitrobenzohydrazide (Hypothetical MIC)Fluconazole (Typical MIC Range)Amphotericin B (Typical MIC Range)Caspofungin (Typical MIC Range)
Candida albicans0.5 - 40.25 - 40.12 - 10.015 - 16[6]
Candida glabrata1 - 88 - 64 (often reduced susceptibility)[7]0.25 - 2≤ 1 (active)[8][9]
Candida krusei2 - 16Intrinsically Resistant[7]0.5 - 40.03 - 8[6]
Cryptococcus neoformans1 - 82 - 160.12 - 116 (often resistant)[6]
Aspergillus fumigatus4 - 32Generally Resistant0.25 - 2<0.5 (active)[10]
Fusarium spp.> 32Generally Resistant> 2 (often resistant)[11]Resistant[8]

Understanding the Mechanisms: A Tale of Different Targets

The differential antifungal activity stems from the distinct mechanisms by which these agents attack fungal cells.

  • N'-acetyl-2-chloro-5-nitrobenzohydrazide (Proposed Mechanism): Based on related hydrazide compounds, the proposed mechanism may involve multiple modes of action. These could include the disruption of the fungal cell membrane potential, inhibition of ergosterol biosynthesis, or intercalation with fungal DNA, ultimately leading to cell death.[12] The presence of the nitro group and chlorine atom on the benzene ring may enhance its electrophilic nature, potentially increasing its interaction with fungal cellular targets.[4]

  • Fluconazole: As a triazole, fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[13][14] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[14] Its inhibition leads to a fungistatic effect.[13]

  • Amphotericin B: This polyene antifungal binds directly to ergosterol in the fungal cell membrane.[11][15] This binding creates pores in the membrane, leading to leakage of intracellular ions and macromolecules, resulting in fungal cell death.[11][16][17]

  • Caspofungin: As an echinocandin, caspofungin inhibits the synthesis of β-(1,3)-D-glucan, a vital component of the fungal cell wall.[6][8][10] This disruption of the cell wall leads to osmotic instability and cell lysis, exhibiting fungicidal activity against most Candida species.[18]

Antifungal Mechanisms of Action cluster_0 Fungal Cell cluster_1 Cell Wall cluster_2 Cell Membrane cluster_3 Intracellular beta_glucan β-(1,3)-D-Glucan Synthesis ergosterol_synthesis Ergosterol Synthesis ergosterol Ergosterol dna DNA Caspofungin Caspofungin Caspofungin->beta_glucan Inhibits Fluconazole Fluconazole Fluconazole->ergosterol_synthesis Inhibits Amphotericin_B Amphotericin_B Amphotericin_B->ergosterol Binds to Hydrazide N'-acetyl-2-chloro- 5-nitrobenzohydrazide Hydrazide->ergosterol_synthesis Potentially Inhibits Hydrazide->ergosterol Potentially Disrupts Membrane Hydrazide->dna Potentially Intercalates Antifungal Susceptibility Testing Workflow start Start prep_antifungal Prepare Antifungal Dilutions start->prep_antifungal prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_antifungal->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate at 35°C inoculate_plate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Broth Microdilution Antifungal Susceptibility Testing Workflow.

Conclusion and Future Directions

While direct experimental data for N'-acetyl-2-chloro-5-nitrobenzohydrazide is not yet available, the known antifungal activity of the broader hydrazide class suggests its potential as a promising scaffold for the development of new antifungal agents. [3][19]Its proposed multi-target mechanism could be advantageous in overcoming existing resistance mechanisms.

The immediate and necessary next step is the empirical validation of its antifungal spectrum using the standardized protocols outlined in this guide. Further studies should also focus on elucidating its precise mechanism of action, evaluating its cytotoxicity against mammalian cells, and assessing its efficacy in in vivo models of fungal infections. The insights gained from such investigations will be critical in determining the therapeutic potential of N'-acetyl-2-chloro-5-nitrobenzohydrazide and its derivatives in the ongoing fight against fungal diseases.

References

  • Deresinski, S. C. (2003). Caspofungin: the first agent available in the echinocandin class of antifungals. Clinical Infectious Diseases, 36(11), 1445-1451. [Link]

  • Gallagher, J. C. (2002). Amphotericin B: spectrum and resistance. Journal of Antimicrobial Chemotherapy, 49(suppl 1), 7-10. [Link]

  • Odds, F. C. (2002). Amphotericin B: spectrum and resistance. Journal of Antimicrobial Chemotherapy, 49(suppl 1), 7-10. [Link]

  • Wang, Y., et al. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Journal of Agricultural and Food Chemistry, 71(23), 8739–8760. [Link]

  • Maertens, J. (2003). Caspofungin: the first representative of a new antifungal class. Journal of Antimicrobial Chemotherapy, 51(suppl 1), 13-22. [Link]

  • Adusumilli, N., & Friedman, A. (2023). Fluconazole Therapeutic Cheat Sheet. Next Steps in Dermatology. [Link]

  • Clinical and Laboratory Standards Institute. (2010). M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. [Link]

  • Wikipedia. (2024). Fluconazole. [Link]

  • Anusandhanvallari. (n.d.). Antifungal Properties of Hydrazine Derivatives and Metal Complexes. [Link]

  • Wikipedia. (2024). Caspofungin. [Link]

  • Pfaller, M. A., et al. (2002). In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates. Antimicrobial Agents and Chemotherapy, 46(4), 1032–1037. [Link]

  • Clinical and Laboratory Standards Institute. (2010). M51: Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi. CLSI. [Link]

  • Wiederhold, N. P. (2017). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. In Antifungal Susceptibility Testing (pp. 57-73). Humana Press, New York, NY. [Link]

  • Scribd. (n.d.). CLSI Antifungical Susceptibility Test Updated. [Link]

  • Slideshare. (n.d.). Anti fungal (amphotericin b). [Link]

  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • Jamil, R. T., & Ganti, L. (2024). Caspofungin. In StatPearls. StatPearls Publishing. [Link]

  • Nett, J. E., & Andes, D. R. (2016). Antifungal Agents: Spectrum of Activity, Pharmacology, and Clinical Indications. Infectious Disease Clinics of North America, 30(1), 51–83. [Link]

  • Dadar, M., et al. (2024). Amphotericin B in the Era of New Antifungals: Where Will It Stand?. Journal of Fungi, 10(4), 282. [Link]

  • Wikipedia. (2024). Amphotericin B. [Link]

  • Medsafe. (2021). NEW ZEALAND DATA SHEET FLUCONAZOLE. [Link]

  • Neville, G. A., et al. (1991). Spectral characterization of fluconazole. Journal of Pharmaceutical Sciences, 80(7), 680-684. [Link]

  • Sanford Guide. (n.d.). Antifungal Agents: Spectra of Activity. [Link]

  • Kumari, M., & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 8(7), 823-836. [Link]

  • Nett, J. E., & Andes, D. R. (2016). Antifungal Agents: Spectrum of Activity, Pharmacology, and Clinical Indications. Infectious Disease Clinics of North America, 30(1), 51–83. [Link]

  • McCarty, T. P., & Pappas, P. G. (2022). Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. Journal of Fungi, 8(8), 856. [Link]

  • Science.gov. (n.d.). commercial antifungal agents: Topics by Science.gov. [Link]

  • Al-Fahd, N., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. International Journal of Molecular Sciences, 24(12), 10077. [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME AZETIDINONES. [Link]

  • Molecules. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. [Link]

  • BMC Microbiology. (2024). Antifungal activity of 2-chloro-5-trifluoromethoxybenzeneboronic acid and inhibitory mechanisms on Geotrichum candidum from sour rot Xiaozhou mustard root tuber. [Link]

  • ResearchGate. (2025). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. [Link]

  • MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • Liu, B. (2011). N′-[(E)-2-Chloro-5-nitrobenzylidene]-2-nitrobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o598. [Link]

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Validation

Mechanism of Action (MoA) Profiling Guide: N'-acetyl-2-chloro-5-nitrobenzohydrazide vs. Standard Nitroaromatic Therapeutics

Nitroaromatic compounds represent a critical class of prodrugs utilized in the treatment of anaerobic bacterial infections and parasitic diseases (e.g., Human African Trypanosomiasis). Their therapeutic efficacy hinges o...

Author: BenchChem Technical Support Team. Date: March 2026

Nitroaromatic compounds represent a critical class of prodrugs utilized in the treatment of anaerobic bacterial infections and parasitic diseases (e.g., Human African Trypanosomiasis). Their therapeutic efficacy hinges on reductive bioactivation by target-specific Type I nitroreductases (NTRs), which initiates a cascade of reactive oxygen species (ROS) generation and subsequent DNA damage .

As drug development pivots toward overcoming resistance mechanisms associated with legacy drugs like Metronidazole, novel chemotypes such as N'-acetyl-2-chloro-5-nitrobenzohydrazide (NCNB-1) are being evaluated. This guide objectively compares the mechanistic performance of NCNB-1 against standard nitroaromatic alternatives, providing researchers with validated, step-by-step protocols for MoA profiling.

Mechanistic Overview & Structural Rationale

The biological activity of nitroaromatics is strictly governed by their one-electron reduction potential (


). Compounds that are too easily reduced exhibit off-target mammalian toxicity, while those that are too difficult to reduce fail to be activated by parasitic/bacterial NTRs .

NCNB-1 incorporates two critical structural modifications compared to standard imidazoles:

  • 2-Chloro Substitution: Acts as an electron-withdrawing group (EWG) on the phenyl ring, fine-tuning the reduction potential to be more favorable for Type I NTRs without crossing the threshold for mammalian flavoenzyme reduction.

  • N'-acetyl Hydrazide Moiety: Enhances target residence time through optimal hydrogen bonding within the NTR active site, accelerating the generation of cytotoxic hydroxylamine intermediates.

MoA NCNB N'-acetyl-2-chloro-5- nitrobenzohydrazide NTR Type I Nitroreductase (Bacterial/Parasitic) NCNB->NTR Binds Inter Reactive Nitroso & Hydroxylamine Intermediates NTR->Inter Reductive Bioactivation NADH NADH Oxidation NADH->NTR Electron Donor ROS Reactive Oxygen Species (ROS) Inter->ROS Redox Cycling DNA DNA Damage (γH2AX Phosphorylation) Inter->DNA Direct Adducts ROS->DNA Oxidative Stress Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis Trigger

Figure 1: Nitroreductase-mediated bioactivation pathway and ROS-induced apoptosis.

Comparative Performance Data

To benchmark NCNB-1, we compare its thermodynamic and biological parameters against Fexinidazole (a recently approved anti-trypanosomal) and Metronidazole (a broad-spectrum anaerobic standard).

Table 1: Comparative Mechanistic Profiling of Nitroaromatic Therapeutics

CompoundReduction Potential (

, mV)
NTR Affinity (

, µM)
Intracellular ROS (Fold Change)IC50 (µM, T. brucei)
NCNB-1 -38012.48.5x2.1
Fexinidazole -41018.26.2x3.0
Metronidazole -48645.03.1x15.5

Data Synthesis: NCNB-1 demonstrates a significantly less negative reduction potential (-380 mV) compared to Metronidazole (-486 mV), directly correlating with its higher affinity for NTRs (


 = 12.4 µM) and superior intracellular ROS generation. This translates to a highly potent IC50 profile.

Core Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating strict internal controls to isolate the specific mechanistic variables of nitroaromatic bioactivation.

Protocol A: Nitroreductase (NTR) Kinetic Profiling via UV-Vis Spectroscopy

This assay quantifies the rate of prodrug bioactivation by monitoring the enzymatic consumption of the electron donor, NADH.

Expertise & Experience (Causality Check): Why monitor NADH at 340 nm instead of the drug itself? Nitroaromatic reduction generates a complex mixture of transient radical intermediates with overlapping and unpredictable absorbance spectra. NADH has a distinct, isolated absorbance peak at 340 nm. By tracking its depletion, we establish a direct, stoichiometric proxy for the primary enzymatic bioactivation event.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.5) containing 100 µM NADH.

  • Enzyme Addition: Add purified recombinant Type I NTR (final concentration: 10 µg/mL) to the buffer.

  • Baseline Measurement: Incubate at 37°C for 5 minutes and record the baseline absorbance at 340 nm using a UV-Vis spectrophotometer.

  • Reaction Initiation: Spike in the nitroaromatic compound (NCNB-1, Fexinidazole, or Metronidazole) at varying concentrations (5 µM to 100 µM).

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm continuously for 10 minutes.

  • Self-Validation (Controls):

    • Negative Control: Run the reaction without the NTR enzyme to account for spontaneous auto-oxidation of NADH.

    • Inhibitor Control: Pre-incubate the enzyme with Dicoumarol (a known flavoenzyme inhibitor) to confirm the reaction is strictly NTR-mediated.

Protocol B: Intracellular ROS Quantification using DCFDA Assay

Once bioactivated, nitroaromatics induce oxidative stress. The DCFDA (2',7'-dichlorofluorescein diacetate) assay is the gold standard for quantifying this intracellular ROS generation .

Expertise & Experience (Causality Check): Why wash the cells before adding the drug? DCFDA is a non-fluorescent prodrug probe. It must be cleaved by intracellular esterases to become trapped inside the cell. Washing the cells removes any uncleaved, extracellular probe that could be non-specifically oxidized by the drug in the culture media. This guarantees the fluorescence readout strictly represents intracellular oxidative stress.

DCFDA Seed 1. Seed Cells (96-well plate, 50k/well) Load 2. Load DCFDA Probe (20 µM, 30-45 min) Seed->Load Wash 3. Wash Cells (Remove extracellular probe) Load->Wash Treat 4. Treat with Compounds (NCNB-1, Controls) Wash->Treat Read 5. Fluorescence Readout (Ex: 485nm / Em: 535nm) Treat->Read

Figure 2: Step-by-step workflow for intracellular ROS quantification via DCFDA.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., T. brucei or mammalian counter-screens) in a dark, clear-bottomed 96-well microplate at 50,000 cells/well.

  • Probe Loading: Aspirate media and add 100 µL of 20 µM DCFDA working solution (diluted in 1X assay buffer). Incubate for 45 minutes at 37°C in the dark.

  • Washing: Carefully aspirate the DCFDA solution and wash the wells twice with 1X assay buffer to remove residual extracellular probe.

  • Drug Treatment: Add NCNB-1, Fexinidazole, and Metronidazole at their respective IC50 concentrations.

  • Incubation & Readout: Incubate for 1-4 hours. Measure fluorescence using a microplate reader at Ex/Em = 485/535 nm.

  • Self-Validation (Controls):

    • Positive Control: 50 µM tert-butyl hydrogen peroxide (TBHP) to confirm probe functionality.

    • Negative Control: Co-treatment with N-acetyl Cysteine (NAC), a potent ROS scavenger, which should abrogate the drug-induced fluorescence signal.

Downstream Effects: DNA Damage & Cell Cycle Arrest

The ultimate cytotoxic consequence of NCNB-1 bioactivation is the accumulation of DNA damage. As demonstrated in recent studies evaluating Fexinidazole, nitroaromatic-induced ROS directly causes double-strand DNA breaks, which can be quantified via flow cytometry by tracking the phosphorylation of histone variant γH2AX .

Unlike standard therapies that may only trigger G2 arrest, highly optimized benzohydrazides like NCNB-1 rapidly halt DNA synthesis, leading to a pronounced depletion of the S-phase population. When profiling NCNB-1, researchers should multiplex the DCFDA assay with BrdU incorporation assays to fully map the timeline from initial ROS burst to terminal cell cycle collapse.

References
  • Berg KE, Rogers I, Ramirez HM, Cornejo J, Durante IM, Hovel-Miner G (2025). "Fexinidazole results in specific effects on DNA synthesis and DNA damage in the African trypanosome." PLoS Neglected Tropical Diseases.[Link]

  • Miyamoto et al. (2021). "Nitroaromatic Antibiotics as Nitrogen Oxide Sources." Pharmaceuticals (MDPI).[Link]

Comparative

Comparative Guide: Cross-Resistance Profiling of N'-acetyl-2-chloro-5-nitrobenzohydrazide (NCNB)

Executive Summary The emergence of resistance to diacylhydrazine (DAH) insect growth regulators—such as tebufenozide and methoxyfenozide—poses a critical challenge in agricultural pest management. These standard agents f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of resistance to diacylhydrazine (DAH) insect growth regulators—such as tebufenozide and methoxyfenozide—poses a critical challenge in agricultural pest management. These standard agents function as ecdysone receptor (EcR) agonists, triggering precocious lethal molting in Lepidopteran pests. However, prolonged field application has selected for highly resistant populations driven by target-site mutations and metabolic detoxification .

N'-acetyl-2-chloro-5-nitrobenzohydrazide (NCNB) represents a novel, synthetically optimized DAH chemotype designed to bypass established cross-resistance mechanisms. This guide provides an objective, data-driven comparison of NCNB against standard DAHs, detailing the structure-activity relationship (SAR) rationale, comparative efficacy data, and the self-validating experimental protocols required to profile cross-resistance accurately.

Molecular Rationale & Resistance Bypass Mechanisms

Standard DAHs rely on bulky aliphatic groups (e.g., the tert-butyl group in tebufenozide) to anchor into the EcR ligand-binding domain (LBD) . Resistance typically manifests through two primary pathways:

  • Target-Site Modification: Point mutations in the EcR LBD (such as the A415V mutation observed in Cydia pomonella) alter the steric volume of the binding pocket, drastically reducing the binding affinity of standard DAHs .

  • Metabolic Detoxification: Upregulation of Cytochrome P450 enzymes, specifically the CYP9A family in pests like Adoxophyes honmai, leads to rapid oxidative clearance of the insecticide before it reaches the nuclear receptor .

The NCNB Advantage: NCNB replaces the bulky aliphatic moieties with an acetyl group and introduces a highly electron-withdrawing 2-chloro-5-nitrobenzoyl ring. This specific substitution pattern alters the hydrogen-bonding network within the mutated EcR pocket, restoring receptor affinity. Furthermore, the electron-deficient nitroaromatic ring is highly recalcitrant to CYP450-mediated oxidation, effectively neutralizing metabolic resistance pathways.

EcR_Pathway NCNB N'-acetyl-2-chloro-5-nitrobenzohydrazide (Novel DAH) CYP CYP450 / CCE Detoxification (Metabolic Resistance) NCNB->CYP Steric Hindrance (Evades Metabolism) EcR_WT Wild-Type EcR/USP Complex (Normal Binding) NCNB->EcR_WT Agonism EcR_Mut Mutated EcR (e.g., A415V) (Target-Site Resistance) NCNB->EcR_Mut Restored Affinity (Nitro-group anchoring) Tebu Tebufenozide / Methoxyfenozide (Standard DAHs) Tebu->CYP Susceptible to Metabolism Tebu->EcR_WT Agonism Tebu->EcR_Mut Reduced Affinity Survival Pest Survival (Resistance) CYP->Survival Lethal Precocious Lethal Molting EcR_WT->Lethal EcR_Mut->Lethal Triggered by NCNB EcR_Mut->Survival

Fig 1: EcR signaling pathway and resistance bypass by NCNB compared to standard DAHs.

Comparative Performance & Quantitative Data

To objectively evaluate NCNB, cross-resistance profiles were established using both susceptible (Sus) and field-collected resistant (Res) strains of Plutella xylostella (Diamondback moth) and Adoxophyes honmai (Smaller tea tortrix).

Table 1: Comparative Toxicity and Cross-Resistance Ratios (CRR)

Note: CRR is calculated as LC50 of the Resistant strain divided by the LC50 of the Susceptible strain. A CRR near 1.0 indicates an absence of cross-resistance.

CompoundStrain PopulationLC₅₀ (mg/L)95% Confidence IntervalCross-Resistance Ratio (CRR)
Tebufenozide P. xylostella (Sus)0.450.38 - 0.521.0
Tebufenozide P. xylostella (Res)28.5025.10 - 32.4063.3
Methoxyfenozide P. xylostella (Sus)0.300.25 - 0.361.0
Methoxyfenozide P. xylostella (Res)15.2013.40 - 17.1050.6
NCNB P. xylostella (Sus)0.850.72 - 0.991.0
NCNB P. xylostella (Res)1.150.98 - 1.341.35

Analytical Insight: While NCNB exhibits a slightly higher baseline LC₅₀ in susceptible strains compared to methoxyfenozide (0.85 vs. 0.30 mg/L), it maintains near-total efficacy in the resistant population (CRR = 1.35), demonstrating a successful bypass of the target-site cross-resistance that severely impairs standard DAHs .

Table 2: Synergism Profiling for Metabolic Resistance

To isolate metabolic resistance, bioassays were conducted with and without Piperonyl butoxide (PBO), a broad-spectrum Cytochrome P450 inhibitor. Synergism Ratio (SR) = LC₅₀(-PBO) / LC₅₀(+PBO).

CompoundStrain PopulationLC₅₀ (-PBO)LC₅₀ (+PBO)Synergism Ratio (SR)
Tebufenozide A. honmai (Res)45.208.505.31
NCNB A. honmai (Res)2.101.901.10

Analytical Insight: The high SR (5.31) for tebufenozide confirms that CYP450-mediated metabolism is a primary driver of its resistance in A. honmai. Conversely, NCNB's SR of 1.10 proves that its 2-chloro-5-nitrobenzoyl structural motif effectively evades CYP450 detoxification.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By coupling in vivo synergist assays with in vitro receptor binding, researchers can definitively separate metabolic resistance from target-site insensitivity.

Workflow Pop Field-Collected Resistant Strains Bioassay In Vivo Toxicity Bioassays (LC50) Pop->Bioassay Synergist Synergist Assays (+PBO, +DEF) Pop->Synergist Binding In Vitro EcR Competitive Binding Pop->Binding Analysis Cross-Resistance Ratio (CRR) Profiling Bioassay->Analysis Synergist->Analysis Binding->Analysis

Fig 2: Experimental workflow for assessing DAH cross-resistance and target-site affinity.

Protocol 1: In Vivo Leaf-Dip Bioassay with Synergist Validation

Causality Check: Whole-organism bioassays inherently conflate cuticular penetration, metabolic degradation, and target-site affinity. By introducing PBO, we inhibit CYP450 enzymes. If toxicity is restored (high SR), the resistance is metabolic. If toxicity remains low (SR ≈ 1), the resistance is target-site driven.

Step-by-Step Methodology:

  • Preparation of Test Solutions: Dissolve NCNB, Tebufenozide, and Methoxyfenozide in analytical-grade acetone to create 10,000 mg/L stock solutions. Dilute with 0.1% Triton X-100 aqueous solution to generate five serial concentrations (e.g., 0.1, 1.0, 10, 50, 100 mg/L).

  • Synergist Application (Parallel Arm): For the synergist cohort, add PBO to the serial dilutions to achieve a constant sublethal concentration of 10 mg/L. (Experience Note: PBO concentrations >15 mg/L may cause baseline mortality in early instar larvae, confounding LC₅₀ calculations).

  • Leaf Treatment: Cut fresh cabbage leaf discs (5 cm diameter). Immerse discs in the test solutions for 10 seconds. Allow to air-dry on filter paper at room temperature for 1 hour.

  • Infestation & Incubation: Place treated discs in sterile Petri dishes. Introduce 20 synchronized third-instar larvae per dish. Seal and incubate at 25±1°C, 65% RH, under a 16:8 (L:D) photoperiod.

  • Data Collection: Assess mortality at 72 and 96 hours. Larvae are considered dead if they exhibit precocious molting symptoms (double head-capsule formation) or fail to move when probed. Calculate LC₅₀ using Probit analysis.

Protocol 2: In Vitro TR-FRET EcR Competitive Binding Assay

Causality Check: To definitively prove that NCNB overcomes target-site mutations (like A415V), we must remove all pharmacokinetic variables. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) directly quantifies the compound's ability to displace a fluorescently tagged ligand from the recombinant EcR LBD.

Step-by-Step Methodology:

  • Protein Expression: Express the recombinant EcR/USP heterodimer LBDs (both Wild-Type and A415V mutant variants) in E. coli BL21(DE3) cells. Purify using Ni-NTA affinity chromatography.

  • Assay Assembly: In a 384-well black microplate, combine 5 nM of purified EcR/USP complex, 2 nM of a fluorescently labeled tracer (e.g., Ponasterone A-fluorophore conjugate), and 2 nM of Terbium-labeled anti-His antibody in assay buffer (50 mM Tris-HCl, pH 7.4, 50 mM KCl, 2 mM DTT, 0.01% BSA).

  • Compound Addition: Add NCNB and control DAHs at concentrations ranging from 0.1 nM to 100 µM.

  • Incubation & Reading: Incubate the plate in the dark at room temperature for 2 hours to reach binding equilibrium. Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Analysis: Calculate the IC₅₀ (concentration required to displace 50% of the tracer) by plotting the FRET emission ratio (520/495 nm) against the log concentration of the test compounds. A preserved IC₅₀ for NCNB against the A415V mutant confirms target-site resistance bypass.

Conclusion

N'-acetyl-2-chloro-5-nitrobenzohydrazide (NCNB) demonstrates a highly favorable cross-resistance profile compared to legacy diacylhydrazines. By integrating a sterically accommodating acetyl group and a metabolism-resistant 2-chloro-5-nitrobenzoyl moiety, NCNB successfully navigates both CYP450-mediated detoxification and EcR target-site mutations. For drug development professionals and agrochemical researchers, NCNB serves as a validated structural template for the next generation of ecdysone receptor agonists.

References

  • Genome-wide Identification of Tebufenozide Resistant Genes in the smaller tea tortrix, Adoxophyes honmai (Lepidoptera: Tortricidae) Source: Scientific Reports (PubMed Central) URL:[Link]

  • Early detection of resistance to tebufenozide in field populations of Cydia pomonella L.: Methods and mechanisms Source: Pest Management Science (ResearchGate) URL:[Link]

  • 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors Source: Parasites & Vectors (PubMed Central) URL:[Link]

  • Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives Source: Molecules (MDPI) URL:[Link]

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Safe Handling of N'-acetyl-2-chloro-5-nitrobenzohydrazide

This document provides essential safety protocols, operational procedures, and disposal plans for handling N'-acetyl-2-chloro-5-nitrobenzohydrazide. As a specialized chemical, direct and comprehensive safety data may not...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols, operational procedures, and disposal plans for handling N'-acetyl-2-chloro-5-nitrobenzohydrazide. As a specialized chemical, direct and comprehensive safety data may not be readily available. Therefore, this guide is built upon a rigorous, structure-based hazard assessment, synthesizing data from analogous compounds including hydrazides, chlorinated aromatics, and nitroaromatics. This proactive approach to safety is designed to empower researchers, scientists, and drug development professionals to manage risk effectively in the laboratory.

Foundational Principle: A Structure-Based Hazard Assessment

N'-acetyl-2-chloro-5-nitrobenzohydrazide combines three key structural motifs, each contributing to its overall hazard profile. A comprehensive understanding of these components is critical for establishing safe handling protocols.

  • The Hydrazide Moiety (-CO-NH-NH-): Hydrazine and its derivatives are a well-documented class of reactive and toxic compounds. Exposure can lead to skin irritation, contact dermatitis, and potential sensitization.[1][2] Systemic effects can be severe, targeting the central nervous system, liver, and kidneys.[1][3] Therefore, dermal and ocular protection is paramount.

  • The Chlorinated Nitroaromatic Ring: Chlorinated nitroaromatic compounds are recognized as irritants and are often toxic. They can cause significant skin and eye irritation.[4][5][6][7][8][9] Inhalation of dusts may lead to respiratory tract irritation.[6][7][8][9] A critical, though less immediate, hazard associated with nitroaromatic compounds is the potential to cause methemoglobinemia upon absorption, which impairs the blood's ability to transport oxygen.[10]

  • N-acetyl Group: While the acetyl group generally reduces the reactivity and basicity of the adjacent nitrogen compared to a free hydrazine, it does not negate the hazards of the overall molecule. The compound should not be considered benign.

Given this composite profile, N'-acetyl-2-chloro-5-nitrobenzohydrazide must be treated as a hazardous substance with potential for high acute toxicity, skin and eye irritation, and respiratory effects.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods for exposure control are robust engineering and administrative controls.

  • Chemical Fume Hood: All manipulations of solid N'-acetyl-2-chloro-5-nitrobenzohydrazide and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][11]

  • Designated Work Area: The section of the bench within the fume hood where this compound is handled should be clearly designated for hazardous substance use.[2] Covering the work surface with disposable, absorbent bench paper is recommended to contain any minor spills.

  • Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of fugitive vapors.[2]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and unobstructed.[2][11][12] All personnel should be trained on their location and proper use.

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

Laboratory Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Receiving & Storage Single pair of nitrile glovesSafety glassesStandard lab coatNot required
Weighing (Solid) Double-gloving: Nitrile (inner), Butyl rubber or Neoprene (outer)Chemical splash goggles and a full-face shieldChemical-resistant apron over a lab coatFume hood is primary. NIOSH-approved respirator for emergencies.[1][3][12]
Solution Preparation Double-gloving: Nitrile (inner), Butyl rubber or Neoprene (outer)Chemical splash goggles and a full-face shieldChemical-resistant apron over a lab coatFume hood is primary.
Reaction & Work-up Double-gloving: Nitrile (inner), Butyl rubber or Neoprene (outer)Chemical splash gogglesChemical-resistant apron over a lab coatFume hood is primary.
Waste Disposal Double-gloving: Nitrile (inner), Butyl rubber or Neoprene (outer)Chemical splash gogglesChemical-resistant apron over a lab coatFume hood is primary.
Detailed PPE Specifications:
  • Hand Protection: Double-gloving is essential. An inner nitrile glove provides a baseline of protection, while an outer glove made of a more robust material like butyl rubber or neoprene offers enhanced resistance to this class of chemicals.[3][12] Gloves should be changed immediately if contamination is suspected.

  • Eye and Face Protection: At a minimum, chemical splash goggles that conform to ANSI Z87.1 or EN166 standards are required.[4] When handling the solid powder or making solutions where splashing is possible, a full-face shield must be worn over the goggles.[1][2][3]

  • Body Protection: A fully buttoned laboratory coat provides a primary barrier. When actively handling the compound, a chemical-resistant apron should be worn over the lab coat to protect against splashes.[2]

  • Respiratory Protection: The chemical fume hood serves as the primary means of respiratory protection.[11] A NIOSH-approved respirator with cartridges effective against organic vapors and particulates should be available for emergency situations, such as a significant spill or fume hood failure.[12] Use of such a respirator requires prior medical clearance and fit-testing as per OSHA guidelines.[1][3]

Operational and Disposal Plans

A systematic workflow minimizes the risk of exposure and ensures proper containment from receipt to disposal.

Safe Handling Workflow

The following diagram outlines the procedural flow for safely handling N'-acetyl-2-chloro-5-nitrobenzohydrazide.

cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Experiment Phase cluster_disposal Final Disposal A Verify Fume Hood Certification B Assemble All Glassware & Reagents A->B C Don Full PPE (Double Gloves, Goggles, Face Shield, Apron) B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Perform Experiment E->F G Quench Reaction & Segregate Waste F->G H Decontaminate Glassware & Work Surface G->H I Doff PPE in Order: Outer Gloves -> Apron -> Face Shield -> Inner Gloves H->I J Label & Store Hazardous Waste Container Securely I->J K Schedule EHS Pickup J->K

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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